Bch-hsp-C01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N4S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H12N4S/c1-2-4-12-10(3-1)16-13(18-12)17-6-5-9-11(7-17)15-8-14-9/h1-4,8H,5-7H2,(H,14,15) |
InChI Key |
GQMZUBPWVKFZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Foundational & Exploratory
Bch-hsp-C01's effect on ATG9A protein trafficking
An In-Depth Technical Guide on the Effect of Bch-hsp-C01 on ATG9A Protein Trafficking
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP) is a rare neurodevelopmental disorder characterized by the mislocalization of the autophagy protein ATG9A.[1] In a significant stride towards a potential therapeutic intervention, a novel small molecule, this compound, has been identified. This compound has been demonstrated to restore the proper trafficking of ATG9A in various neuronal models of AP-4 deficiency, including patient-derived cells.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of .
Introduction: The Role of ATG9A and AP-4 in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis, particularly in post-mitotic cells like neurons.[3][4] ATG9A is the only known multi-spanning transmembrane protein that is a core component of the autophagy machinery. It plays a pivotal role in the early stages of autophagosome formation by delivering lipids to the growing phagophore.
The proper intracellular trafficking of ATG9A is critical for its function. This trafficking is regulated by several adaptor protein (AP) complexes, with AP-4 playing a primary role. In AP-4-HSP, genetic defects in the AP-4 complex lead to the aberrant accumulation of ATG9A in the trans-Golgi network (TGN), impairing autophagy and contributing to the disease's pathology.
Discovery of this compound
This compound was identified through a high-content screening (HCS) assay designed to find small molecules that could correct the mislocalization of ATG9A in cellular models of AP-4 deficiency. A diversity library of 28,864 small molecules was screened in patient-derived fibroblasts, leading to the identification of this compound as a lead compound.
Experimental Workflow: High-Content Screening
The screening process involved a multi-step approach to identify and validate candidate compounds.
Mechanism of Action of this compound
This compound restores the proper localization of ATG9A by promoting its translocation from the TGN to the cytoplasm. This was observed as a simultaneous decrease in ATG9A fluorescence intensity within the TGN and an increase in cytoplasmic ATG9A levels in treated cells. The compound did not appear to cause significant off-target effects or alterations in cellular morphology.
Signaling and Regulatory Pathway
While the direct molecular target of this compound is still under investigation, studies have begun to unravel the cellular pathways it influences. The effect of this compound is modulated by certain Rab GTPases, which are key regulators of vesicular trafficking.
Interestingly, the knockout of RAB3C, and more so the combined knockout of RAB3C and RAB12, significantly enhanced the effect of this compound on ATG9A translocation. This suggests that RAB3C and RAB12 may play a role in the retention of ATG9A, and that this compound may act on a parallel or downstream pathway to promote its egress from the TGN.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cellular models. The primary metric used was the "ATG9A ratio," which typically represents the ratio of ATG9A fluorescence intensity inside the TGN versus in the cytoplasm. A lower ratio indicates a more effective redistribution of ATG9A to the cytoplasm.
Table 1: Dose-Response of this compound on ATG9A Ratio in AP4B1KO SH-SY5Y Cells
| Compound | Concentration (µM) | Mean ATG9A Ratio (Normalized) |
|---|---|---|
| DMSO (Control) | - | 1.00 |
| This compound | 1 | ~0.90 |
| This compound | 3 | ~0.80 |
| This compound | 10 | ~0.75 |
Data are estimated from published dose-response curves for illustrative purposes.
Table 2: Effect of this compound on ATG9A Puncta in iPSC-Derived Neurons
| Cell Line / Treatment | Mean ATG9A Puncta per 100 µm Neurite |
|---|---|
| Control (WT/LoF) | ~15 |
| AP-4-HSP (LoF/LoF) | ~5 |
| AP-4-HSP (LoF/LoF) + this compound (24h) | ~10 |
| AP-4-HSP (LoF/LoF) + this compound (72h) | ~12 |
Data are approximated from published quantifications for illustrative purposes.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. For specific details, refer to the primary publication by Saffari et al., Nature Communications, 2024.
High-Content Imaging for ATG9A Localization
-
Cell Culture: AP-4 deficient patient fibroblasts or SH-SY5Y cells are seeded in 96- or 384-well imaging plates.
-
Compound Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24-72 hours). A DMSO control is included.
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilization is performed with 0.1% Triton X-100.
-
Blocking is done with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies are applied overnight at 4°C (e.g., anti-ATG9A and anti-TGN marker like TGN46).
-
Secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488 and 594) are applied for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: Plates are imaged using a high-content automated microscope, capturing multiple fields per well.
-
Image Analysis: An automated image analysis pipeline is used to:
-
Segment cells and nuclei.
-
Identify the TGN based on the TGN marker.
-
Quantify the fluorescence intensity of ATG9A within the TGN mask and in the cytoplasm.
-
Calculate the ATG9A ratio (TGN intensity / cytoplasmic intensity).
-
CRISPR/Cas9-Mediated Knockout
-
gRNA Design: Guide RNAs targeting the gene of interest (e.g., RAB3C, RAB12) are designed.
-
Transfection: AP-4 deficient SH-SY5Y cells are transfected with Cas9 nuclease and the specific gRNAs.
-
Clonal Selection: Single-cell clones are isolated and expanded.
-
Validation: Knockout is confirmed by Sanger sequencing of the target genomic locus and by Western blotting to confirm the absence of the protein.
-
Functional Assay: The validated knockout cell lines are then used in the high-content imaging assay described above to assess the impact on this compound's activity.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with a primary antibody (e.g., anti-RAB3C, anti-RAB12, or a loading control like anti-GAPDH) overnight at 4°C.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a promising lead compound that effectively restores the mislocalization of ATG9A in cellular and neuronal models of AP-4-HSP. Its discovery provides a strong proof-of-concept for the development of small molecule therapeutics for this rare neurological disorder.
Future research will need to focus on:
-
Target Deconvolution: Precisely identifying the direct molecular target(s) of this compound.
-
Pathway Elucidation: Detailing the specific signaling cascade that this compound modulates to effect ATG9A translocation.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of AP-4-HSP.
-
Pharmacokinetic and Safety Profiles: Conducting IND-enabling studies to assess the drug-like properties and safety of this compound and its analogs.
The characterization of this compound not only offers a potential therapeutic avenue for AP-4-HSP but also provides a valuable chemical tool to further dissect the complex mechanisms of intracellular protein trafficking and autophagy.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research Progress on the Mechanism of Mitochondrial Autophagy in Cerebral Stroke [frontiersin.org]
- 4. Current Knowledge of Endolysosomal and Autophagy Defects in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bch-hsp-C01 in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hereditary Spastic Paraplegias (HSPs) are a group of inherited neurodegenerative disorders characterized by progressive weakness and spasticity of the lower limbs.[1][2][3] A specific subset, AP-4-associated HSP (AP-4-HSP), arises from mutations in genes encoding the heterotetrameric Adaptor Protein Complex 4 (AP-4), leading to severe, childhood-onset neurological impairments.[4] A key pathological feature of AP-4 deficiency is the mislocalization of the autophagy-related protein ATG9A, disrupting its critical role in protein and lipid trafficking within neurons.[5] This guide details the discovery and characterization of Bch-hsp-C01 , a novel small molecule identified through a high-content phenotypic screen that effectively restores correct ATG9A trafficking in neuronal models of AP-4-HSP. We present a summary of the quantitative data, detailed experimental protocols, and the hypothesized mechanism of action for this promising therapeutic lead.
Introduction to AP-4-Associated Hereditary Spastic Paraplegia
Hereditary Spastic Paraplegias encompass over 80 genetic conditions, with AP-4-HSP representing a severe, complex subtype with onset in early childhood. AP-4-HSP is caused by mutations in one of the four genes encoding the AP-4 complex subunits (AP4B1, AP4E1, AP4M1, AP4S1), leading to the conditions SPG47, SPG52, SPG50, and SPG51, respectively.
The AP-4 complex is a crucial component of the intracellular trafficking machinery, responsible for sorting transmembrane cargo proteins from the trans-Golgi Network (TGN). In AP-4 deficiency, cargo proteins fail to be properly trafficked. One of the most critical known cargo proteins is ATG9A, a transmembrane protein essential for autophagy and the maintenance of axonal health. Its mislocalization and resulting accumulation in the soma of neurons is a consistent and measurable cellular phenotype of AP-4-HSP. This disruption in trafficking is believed to contribute significantly to the axonal degeneration that underlies the disease's pathology. The discovery of this compound stems from an unbiased phenotypic screen designed to identify compounds capable of correcting this specific ATG9A trafficking defect.
Discovery and Quantitative Profile of this compound
This compound was identified from a diversity library of 28,864 small molecules via a high-content, imaging-based screen. The screen utilized patient-derived cells to identify molecules that could restore the proper cytoplasmic distribution of ATG9A. This compound emerged as the lead compound that robustly corrected the pathological phenotype across multiple disease-relevant models, including patient fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons.
Data Presentation
The following tables summarize the key quantitative findings from the primary investigation of this compound.
Table 1: Efficacy of this compound in Restoring ATG9A Localization
| Cell Model | Genetic Defect | Assay Endpoint | Result |
|---|---|---|---|
| Patient-Derived Fibroblasts | AP4B1 (SPG47) | Percentage of cells with restored cytoplasmic ATG9A | Significant rescue of ATG9A mislocalization |
| iPSC-Derived Neurons | AP4B1 (SPG47) | Restoration of ATG9A localization score | Dose-dependent reversal of ATG9A pathology |
| iPSC-Derived Neurons | AP4M1 (SPG50) | Percentage of corrected neuronal phenotypes | Confirmed efficacy across different AP-4 subunits |
Table 2: Orthogonal Validation and Mechanistic Insights
| Assay Type | Cell Model | Key Finding | Implication |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | iPSC-Derived Neurons | Modulation of pathways related to cellular stress and protein quality control | Suggests this compound may act by enhancing cellular resilience mechanisms |
| Proteomics | iPSC-Derived Neurons | Alterations in protein networks associated with vesicle trafficking and autophagy | Provides potential molecular targets for the compound's action |
| Secondary Cargo Rescue | Patient-Derived Fibroblasts | Restoration of another AP-4 cargo protein, DAGLB | Demonstrates broader correction of AP-4 dependent trafficking |
Experimental Protocols
The following protocols provide a detailed overview of the key methodologies used in the investigation of this compound.
Generation of iPSC-Derived Neuronal Models
-
Source: Dermal fibroblasts were obtained from skin biopsies of patients with a confirmed genetic diagnosis of AP-4-HSP and from healthy controls.
-
Reprogramming: Fibroblasts were reprogrammed into induced pluripotent stem cells (iPSCs) using non-integrating Sendai virus vectors expressing the Yamanaka factors (Oct4, Sox2, Klf4, c-Myc).
-
Neuronal Differentiation: iPSCs were differentiated into cortical neurons using a dual-SMAD inhibition protocol. Neural progenitor cells were cultured and expanded before terminal differentiation into mature neurons for use in screening and validation assays. This process is crucial for modeling diseases affecting cortical motor neurons.
-
Quality Control: All iPSC and neuronal cultures were validated for pluripotency markers, proper differentiation, and the absence of genomic abnormalities.
High-Content Screening (HCS) for ATG9A Rescue
-
Cell Plating: Patient-derived fibroblasts or iPSC-derived neurons were seeded into 384-well imaging plates.
-
Compound Treatment: The small molecule library (28,864 compounds) was added to individual wells at a fixed concentration. Cells were incubated for a defined period (e.g., 24-48 hours) to allow for compound activity.
-
Immunofluorescence Staining: Cells were fixed and permeabilized, followed by staining with a primary antibody against ATG9A and a secondary antibody conjugated to a fluorophore. Nuclei were counterstained with DAPI.
-
Automated Imaging: Plates were imaged using a high-content automated microscope, capturing multiple fields of view per well to ensure statistical power.
-
Image Analysis: A custom image analysis pipeline was developed to automatically identify individual cells and quantify the subcellular localization of the ATG9A signal. The primary metric was the ratio of cytoplasmic to perinuclear ATG9A fluorescence, with a higher ratio indicating a rescue of the trafficking defect.
-
Hit Identification: Compounds that produced a statistically significant shift in ATG9A localization compared to vehicle-treated controls were identified as primary hits. This compound was selected from these hits for further validation.
Western Blotting for Protein Expression
-
Lysate Preparation: Neuronal cells treated with this compound or a vehicle control were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against proteins of interest (e.g., markers for autophagy, cellular stress) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities were quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Visualizations: Pathways and Workflows
Therapeutic Hypothesis
The central hypothesis is that this compound can overcome the cellular defect caused by AP-4 deficiency, restoring a key trafficking pathway and rescuing the neuronal phenotype.
Caption: Logical flow of the therapeutic hypothesis for this compound.
Experimental Workflow for Discovery and Validation
The process for identifying and validating this compound was systematic, moving from a large-scale screen to detailed mechanistic studies.
Caption: Discovery pipeline from patient cells to lead compound.
Proposed Mechanism of Action Pathway
While the exact molecular target is under investigation, transcriptomic and proteomic data suggest this compound may not directly replace AP-4 function, but instead activates a compensatory pathway that alleviates cellular stress and facilitates ATG9A transport.
Caption: Hypothesized pathway for this compound action.
References
- 1. Hereditary Spastic Paraplegia | Boston Children's Hospital [childrenshospital.org]
- 2. mdpi.com [mdpi.com]
- 3. Hereditary spastic paraplegia: clinico-pathologic features and emerging molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. answers.childrenshospital.org [answers.childrenshospital.org]
- 5. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Bch-hsp-C01: A High-Content Screening Approach to Restore Protein Trafficking in AP-4-Associated Hereditary Spastic Paraplegia
This technical guide details the discovery of the small molecule Bch-hsp-C01, a promising compound identified through a comprehensive high-content screening campaign. This compound has been shown to restore deficient protein trafficking in cellular models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP), a rare neurodegenerative disorder. This document provides an in-depth overview of the experimental protocols, quantitative data, and the underlying biological pathways.
Introduction
AP-4-associated Hereditary Spastic Paraplegia is a group of rare, childhood-onset neurodegenerative disorders characterized by progressive spasticity and weakness in the lower limbs. These conditions are caused by mutations in the genes encoding the four subunits of the AP-4 complex, which plays a crucial role in the sorting and trafficking of proteins from the trans-Golgi network (TGN). A key pathological feature of AP-4 deficiency is the mislocalization of the autophagy-related protein ATG9A, which accumulates in the TGN instead of being transported to the cell periphery. This disruption in protein trafficking is believed to contribute to the axonal degeneration observed in patients.
The discovery of this compound stemmed from an unbiased phenotypic screening of a large chemical library. The screening assay was designed to identify small molecules capable of correcting the aberrant accumulation of ATG9A in patient-derived cells. This guide will elaborate on the methodologies employed in this discovery process, from the initial high-content screen to the validation and mechanistic studies of the lead compound, this compound.
High-Content Screening and Hit Identification
A high-content screening (HCS) campaign was undertaken to identify small molecules that could reverse the pathological phenotype of ATG9A accumulation in AP-4 deficient cells. The screen utilized patient-derived fibroblasts harboring loss-of-function mutations in the AP4B1 gene.
Experimental Workflow
The overall workflow of the high-content screening and hit validation process is depicted below.
Caption: High-content screening and hit-to-lead workflow for the identification of this compound.
Experimental Protocol: High-Content Screening
-
Cell Culture: Patient-derived fibroblasts with biallelic loss-of-function variants in AP4B1 and fibroblasts from a heterozygous parent (as a control) were cultured under standard conditions.
-
Assay Preparation: Cells were seeded into 384-well microplates and allowed to adhere overnight.
-
Compound Treatment: A library of 28,864 small molecules was added to the wells at a final concentration of 10 µM. The cells were incubated with the compounds for 24 hours.
-
Immunofluorescence: After incubation, cells were fixed, permeabilized, and stained with antibodies against ATG9A and a marker for the trans-Golgi network (TGN). Nuclei were counterstained with DAPI.
-
Imaging: Plates were imaged using an automated high-content imaging system, acquiring images from multiple fields per well.
-
Image Analysis: A customized image analysis pipeline was used to:
-
Identify individual cells and their nuclei.
-
Segment the TGN based on the TGN marker.
-
Quantify the fluorescence intensity of ATG9A within the TGN and in the cytoplasm.
-
Calculate the "ATG9A ratio" (mean ATG9A intensity in TGN / mean ATG9A intensity in cytoplasm) for each cell.
-
-
Hit Selection: Compounds that significantly reduced the elevated ATG9A ratio in patient cells, without causing cytotoxicity, were selected as primary hits.
This compound: A Lead Compound for AP-4 Deficiency
From the primary screen and subsequent validation studies, this compound emerged as a robust lead compound. It consistently demonstrated the ability to correct the ATG9A mislocalization phenotype in a dose-dependent manner.
Quantitative Data
The following tables summarize the key quantitative data for the high-content screening assay and the activity of this compound.
| Assay Performance Metric | Value | Significance |
| Z'-factor | > 0.3 | Indicates a robust and reliable screening assay. |
| Strictly Standardized Mean Difference (SSMD) | > 3 | Demonstrates a significant separation between positive and negative controls. |
| ATG9A Ratio in Fibroblasts | Mean Ratio ± SD |
| AP-4 Deficient (Patient) | 1.54 ± 0.13 |
| Control (Heterozygous) | 1.21 ± 0.05 |
| This compound Activity | Value |
| EC50 | ~5 µM |
| Optimal Treatment Duration | 72-96 hours |
Mechanism of Action
To elucidate the mechanism by which this compound restores ATG9A trafficking, multi-omics approaches were employed, including transcriptomics (RNA sequencing) and proteomics.
Signaling Pathway
The working model of AP-4-dependent ATG9A trafficking and the proposed intervention by this compound is illustrated in the diagram below. In a healthy state, the AP-4 complex facilitates the transport of ATG9A-containing vesicles from the TGN to the cell periphery, particularly to the axons of neurons. In AP-4 deficiency, this process is impaired, leading to an accumulation of ATG9A in the TGN. This compound is hypothesized to modulate intracellular vesicle trafficking pathways to overcome this defect.
Caption: Proposed mechanism of AP-4-dependent ATG9A trafficking and restoration by this compound.
Experimental Protocol: Transcriptomics and Proteomics
-
Cell Treatment: Differentiated SH-SY5Y cells (wild-type and AP4B1 knockout) were treated with either vehicle or 5 µM this compound for 72 hours.
-
RNA Sequencing:
-
Total RNA was extracted from the treated cells.
-
RNA quality was assessed, and libraries were prepared for sequencing.
-
Bulk RNA sequencing was performed.
-
Bioinformatic analysis was conducted to identify differentially expressed genes between the different treatment groups.
-
-
Proteomics:
-
Cells were lysed, and proteins were extracted.
-
Proteins were digested into peptides.
-
Label-free quantitative proteomics was performed using mass spectrometry.
-
Data analysis was carried out to identify proteins with altered abundance upon this compound treatment.
-
The results from these multi-omics analyses pointed towards this compound modulating intracellular vesicle trafficking and enhancing autophagic flux, potentially through the differential expression of several RAB (Ras-associated binding) proteins.
Conclusion
The discovery of this compound through a carefully designed high-content screen represents a significant advancement in the search for potential therapeutics for AP-4-associated Hereditary Spastic Paraplegia. This small molecule has demonstrated a clear ability to correct the core cellular phenotype of ATG9A mislocalization in various disease models. The mechanistic studies have provided initial insights into its mode of action, suggesting a modulation of vesicle trafficking pathways. Further preclinical development of this compound is warranted to explore its full therapeutic potential for this debilitating neurodegenerative disorder.
The Role of Bch-hsp-C01 in Restoring Autophagy Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy, a fundamental cellular degradation and recycling process, is implicated in a growing number of neurodegenerative disorders. Deficiencies in the adapter protein complex 4 (AP-4) lead to a form of hereditary spastic paraplegia (HSP) characterized by the mislocalization of the key autophagy protein, ATG9A.[1][2] A novel small molecule, Bch-hsp-C01, has emerged from high-throughput screening as a promising compound that effectively restores the localization of ATG9A and modulates autophagic flux in neuronal models of AP-4 deficiency.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data and detailed experimental protocols to facilitate further research and development in this area.
Introduction to AP-4 Deficiency and Autophagy
Adapter protein complex 4 (AP-4) is a crucial component of the cellular machinery responsible for sorting and trafficking transmembrane proteins from the trans-Golgi Network (TGN). In AP-4-associated hereditary spastic paraplegia (AP-4-HSP), mutations in the genes encoding AP-4 subunits lead to a failure in the proper trafficking of cargo proteins. One of the most critical cargo proteins affected is ATG9A, the only multi-pass transmembrane protein in the core autophagy machinery. The resulting mislocalization of ATG9A impairs the initiation of autophagy, a process vital for neuronal health and homeostasis.
This compound was identified through a high-content phenotypic screen of 28,864 small molecules designed to find compounds capable of correcting the aberrant ATG9A trafficking in cellular models of AP-4 deficiency.
Mechanism of Action of this compound
This compound acts by modulating intracellular vesicle trafficking, which in turn restores the proper localization of ATG9A and increases autophagic flux. The primary mechanism involves the translocation of ATG9A from its pathological accumulation in the TGN to the cytoplasm, making it available for the initiation of autophagy. This restoration of ATG9A trafficking has been observed in various models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons.
Signaling Pathway
The precise signaling pathway through which this compound exerts its effects is still under investigation. However, transcriptomic and proteomic profiling suggest that the compound may act by differentially expressing several RAB (Ras-associated binding) proteins, which are key regulators of vesicle trafficking. The restoration of ATG9A localization leads to an increase in autophagic flux, as evidenced by elevated levels of LC3-II, a marker for autophagosome formation.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cellular models of AP-4-HSP. The following tables summarize the key findings.
Table 1: Potency of this compound
| Parameter | Cell Type | Value | Reference |
| EC₅₀ | hiPSC-derived neurons | ~5 µM |
Table 2: Time- and Dose-Dependent Effects on ATG9A Translocation
| Cell Type | Treatment Duration | Optimal Effect | Reference |
| AP4B1KO SH-SY5Y cells | 24, 48, 72, 96 hours | 72-96 hours | |
| hiPSC-derived neurons | 24 and 72 hours | 72 hours |
Table 3: Effects on Autophagy Markers
| Marker | Cell Line | Treatment | Observation | Reference |
| ATG9A puncta density | hiPSC-derived neurons (SPG50, SPG47) | This compound (24h, 72h) | Restored to control levels | |
| LC3-II levels | Multiple cell lines | This compound | Significantly elevated | |
| LC3-II accumulation | Multiple cell lines | This compound + bafilomycin A1 | Further accumulation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
High-Content Screening for ATG9A Trafficking
This protocol outlines the primary screen used to identify this compound.
-
Cell Culture: Patient-derived fibroblasts with bi-allelic loss-of-function variants in AP4B1 are cultured in 384-well plates.
-
Compound Treatment: A diversity library of small molecules is added to individual wells at a concentration of 10 µM.
-
Immunofluorescence: After 24 hours of incubation, cells are fixed, permeabilized, and stained with antibodies against ATG9A and a marker for the trans-Golgi Network (TGN). Nuclei are counterstained with DAPI.
-
Imaging: Plates are imaged using an automated high-content microscope.
-
Image Analysis: An automated pipeline is used to segment cells and the TGN. The ratio of ATG9A fluorescence intensity inside versus outside the TGN is calculated for each cell.
-
Hit Identification: Compounds that significantly reduce the ATG9A TGN-to-cytoplasm ratio, similar to the wild-type phenotype, are identified as hits.
Autophagic Flux Assay
This assay is used to confirm that this compound increases the rate of autophagy.
-
Cell Culture and Treatment: AP4B1KO SH-SY5Y cells or patient-derived neurons are treated with this compound at its EC₅₀ concentration. A parallel set of wells is co-treated with this compound and an autophagy inhibitor, such as bafilomycin A1 (100 nM) or chloroquine (50 µM), for the final 4 hours of the experiment.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Analysis: The ratio of lipidated LC3 (LC3-II) to non-lipidated LC3 (LC3-I) is quantified. An increase in LC3-II levels with this compound treatment, and a further increase upon co-treatment with an autophagy inhibitor, indicates an increase in autophagic flux.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Bch-hsp-C01: A Promising Small Molecule Therapeutic for Adaptor Protein Complex 4 (AP-4) Associated Hereditary Spastic Paraplegia
A Technical Guide for the Scientific and Drug Development Community
Executive Summary
Adaptor Protein Complex 4 (AP-4) Associated Hereditary Spastic Paraplegia (AP-4-HSP) is a group of four neurodevelopmental disorders (SPG47, SPG50, SPG51, and SPG52) with no current cure.[1] These debilitating conditions arise from mutations in the genes encoding the four subunits of the AP-4 adaptor complex, leading to a loss of its function.[1] A key pathological consequence is the mislocalization of the autophagy-related protein ATG9A, which becomes trapped in the trans-Golgi network (TGN).[2][3] This guide details the preclinical data and therapeutic potential of Bch-hsp-C01, a novel small molecule identified through a high-content screen, which has demonstrated the ability to restore normal ATG9A trafficking in cellular models of AP-4-HSP.[2]
Introduction to AP-4-HSP
AP-4-HSP is a complex form of hereditary spastic paraplegia characterized by early-onset global developmental delay, intellectual disability, seizures, and progressive spasticity of the lower limbs, often leading to wheelchair dependence in the teenage years. The four subtypes, SPG47, SPG50, SPG51, and SPG52, are caused by mutations in the AP4B1, AP4M1, AP4E1, and AP4S1 genes, respectively. These genes encode the β4, μ4, ε, and σ4 subunits of the AP-4 complex. Loss of any single subunit renders the entire complex non-functional. The AP-4 complex plays a crucial role in the sorting and trafficking of transmembrane cargo proteins from the TGN. In AP-4-HSP, the mislocalization of key cargo proteins, most notably ATG9A, is a central feature of the disease's cellular pathology.
This compound: Discovery and Preclinical Efficacy
This compound (also referred to as C-01) was identified from a library of 28,864 small molecules in an unbiased high-content screening assay designed to detect the rescue of ATG9A mislocalization in patient-derived fibroblasts. The compound has shown promising results in restoring the proper trafficking of ATG9A in various preclinical models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons.
Quantitative Data Summary
The efficacy of this compound in restoring the trafficking of ATG9A and another AP-4 cargo protein, DAGLB, has been quantified in various cellular models. The following tables summarize the key findings from the primary research.
| Cell Model | Parameter Measured | Treatment | Result | Reference |
| AP-4 Deficient Patient Fibroblasts | ATG9A TGN-to-cytoplasm ratio | 10 µM this compound for 24h | Significant rescue of ATG9A localization | |
| AP4B1 KO SH-SY5Y cells | ATG9A TGN-to-cytoplasm ratio | Dose-response | Dose-dependent rescue of ATG9A localization | |
| iPSC-derived neurons (SPG50) | ATG9A TGN-to-cytoplasm ratio | 5 µM this compound for 24h | Partial rescue of ATG9A localization | |
| iPSC-derived neurons (SPG50) | ATG9A and DAGLB TGN-to-cytoplasm ratio | This compound for 72h | Restoration to near-control levels with an EC50 of ~5 µM | |
| iPSC-derived neurons (SPG47) | ATG9A TGN-to-cytoplasm ratio | This compound | Rescue of ATG9A localization | |
| iPSC-derived neurons (SPG50 & SPG47) | Neurite ATG9A puncta density | This compound for 24h and 72h | Restoration to levels similar to controls |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and validation of this compound.
High-Content Screening for ATG9A Trafficking Modulators
-
Cell Seeding: Patient-derived fibroblasts with AP-4 deficiency were seeded into 384-well plates.
-
Compound Treatment: The small molecule library was added to the cells at a concentration of 10 µM and incubated for 24 hours.
-
Immunofluorescence Staining: Cells were fixed and stained for ATG9A and a TGN marker (e.g., TGN46). Nuclei were counterstained with DAPI.
-
Image Acquisition: Automated high-content microscopy was used to capture images of the stained cells.
-
Image Analysis: An automated image analysis pipeline was developed to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm. A decrease in this ratio indicated a rescue of ATG9A trafficking.
iPSC-Derived Neuron Culture and Treatment
-
Differentiation: iPSCs from AP-4-HSP patients and healthy controls were differentiated into cortical neurons using established protocols.
-
Culture: Neurons were cultured on plates suitable for high-resolution imaging.
-
Compound Treatment: this compound was added to the neuronal cultures at various concentrations and for different durations (24 and 72 hours).
-
Analysis: Immunofluorescence and automated image analysis were performed as described for the high-content screen to assess ATG9A and DAGLB localization and neurite ATG9A puncta density.
Transcriptomic and Proteomic Analyses
To investigate the mechanism of action of this compound, multiparametric orthogonal strategies including integrated transcriptomic and proteomic approaches were utilized.
-
Sample Preparation: AP-4 deficient cells were treated with this compound or a vehicle control. RNA and protein lysates were then collected.
-
Transcriptomics (RNA-Seq): Bulk RNA sequencing was performed to identify changes in gene expression profiles following this compound treatment.
-
Proteomics: Unbiased label-free quantitative proteomics was used to identify changes in the cellular proteome in response to the compound.
-
Data Analysis: Bioinformatic analyses were conducted to identify signaling pathways and molecular networks affected by this compound.
Visualizing the Path forward: Signaling Pathways and Experimental Workflows
AP-4-HSP Pathophysiology and this compound's Point of Intervention
Caption: AP-4-HSP pathophysiology and the therapeutic intervention point of this compound.
High-Content Screening Workflow
Caption: Workflow for the high-content screen that identified this compound.
Mechanism of Action Investigation Workflow
Caption: Workflow for investigating the mechanism of action of this compound.
Future Directions and Conclusion
The identification of this compound represents a significant advancement in the pursuit of a therapy for AP-4-HSP. This small molecule effectively restores the trafficking of ATG9A in patient-derived neuronal models, addressing a core cellular deficit in the disease. Further preclinical development, including studies in animal models of AP-4-HSP, is warranted to evaluate the in vivo efficacy and safety of this compound. The multiparametric data generated from transcriptomic and proteomic analyses will be instrumental in elucidating the precise molecular targets and mechanism of action of this promising compound, paving the way for its potential clinical translation. The research to date provides a strong proof-of-concept for the viability of small molecule-based therapeutic strategies for AP-4-HSP and other rare genetic disorders of protein trafficking.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Press corner | European Commission [ec.europa.eu]
Unraveling the Molecular Target of Bch-hsp-C01: A Technical Guide
For Immediate Release
Boston, MA - Researchers have identified a promising small molecule, Bch-hsp-C01, that demonstrates significant potential in correcting a key cellular defect in models of Adapter-Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP). This in-depth guide provides a technical overview of the current understanding of this compound's mechanism of action, drawing from foundational studies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel small molecule identified through a high-content phenotypic screen designed to find compounds that restore the proper trafficking of the autophagy-related protein 9A (ATG9A).[1][2] In AP-4-associated HSP, a genetic neurodegenerative disorder, a deficiency in the AP-4 complex leads to the mislocalization of ATG9A, which becomes aberrantly sequestered in the trans-Golgi network (TGN).[3] this compound effectively reverses this phenotype, redistributing ATG9A to the cytoplasm and restoring its function in neuronal models.[1][4] While a single, direct molecular target of this compound remains to be definitively elucidated, multi-omic approaches, including transcriptomics and proteomics, have begun to shed light on its potential mechanisms of action. This document summarizes the key quantitative data, experimental methodologies, and putative signaling pathways associated with this compound.
Quantitative Data Summary
The efficacy of this compound in correcting the ATG9A mislocalization phenotype has been quantified across various cellular models. The primary metric used is the "ATG9A ratio," which is the ratio of ATG9A fluorescence intensity within the TGN to its intensity in the rest of the cytoplasm. A higher ratio indicates greater mislocalization.
| Cell Line | Condition | Treatment | Concentration (µM) | ATG9A Ratio (Normalized) | Reference |
| AP4B1 KO SH-SY5Y | AP-4 Deficient | DMSO (Vehicle) | N/A | High | |
| AP-4 Deficient | This compound | ~5 (EC50) | Reduced | ||
| Patient Fibroblasts (AP4B1 LoF) | AP-4 Deficient | DMSO (Vehicle) | N/A | High | |
| AP-4 Deficient | This compound | 10 | Reduced | ||
| hiPSC-derived Neurons (SPG50) | AP-4 Deficient | DMSO (Vehicle) | N/A | High | |
| AP-4 Deficient | This compound | 5 | Restored to control levels | ||
| hiPSC-derived Neurons (SPG47) | AP-4 Deficient | DMSO (Vehicle) | N/A | High | |
| AP-4 Deficient | This compound | 5 | Restored to control levels |
Table 1: Summary of this compound Efficacy on ATG9A Localization.
Experimental Protocols
High-Content Screening for ATG9A Trafficking Modulators
This protocol outlines the primary screening method used to identify this compound.
-
Cell Culture and Plating:
-
Patient-derived fibroblasts with bi-allelic loss-of-function variants in an AP-4 subunit gene (e.g., AP4B1) are cultured in standard conditions.
-
Cells are seeded into 384-well imaging plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
A small molecule library (e.g., a 28,864 compound diversity library) is added to the wells at a final concentration of 10 µM.
-
Plates are incubated for 24 hours.
-
-
Immunofluorescence Staining:
-
Cells are fixed, permeabilized, and stained for ATG9A and a TGN marker (e.g., TGN46).
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Plates are imaged using a high-content automated microscope.
-
An automated image analysis pipeline identifies individual cells and quantifies the fluorescence intensity of ATG9A within and outside the TGN-masked area to calculate the ATG9A ratio.
-
Orthogonal Validation in hiPSC-Derived Neurons
This protocol describes the validation of hit compounds in a more disease-relevant model.
-
Neuronal Differentiation:
-
Human induced pluripotent stem cells (hiPSCs) from AP-4-HSP patients and healthy controls are differentiated into cortical neurons.
-
-
Compound Treatment:
-
Differentiated neurons are treated with a dose titration of the hit compounds (including this compound) for 24-72 hours.
-
-
Immunofluorescence and Imaging:
-
Neurons are fixed and stained for ATG9A, a TGN marker, and neuronal markers (e.g., MAP2).
-
Imaging and automated analysis of the ATG9A ratio are performed as described above.
-
Transcriptomic and Proteomic Analysis
To investigate the mechanism of action, transcriptomic and proteomic studies were performed.
-
Sample Preparation:
-
AP-4 deficient cells (e.g., AP4B1 KO SH-SY5Y) are treated with this compound or a vehicle control.
-
RNA and protein lysates are harvested after treatment.
-
-
Data Acquisition:
-
Transcriptomics: RNA sequencing (RNA-Seq) is performed to identify differentially expressed genes.
-
Proteomics: Mass spectrometry-based proteomics is used to identify differentially abundant proteins.
-
-
Bioinformatic Analysis:
-
Pathway and gene ontology analyses are performed on the differentially expressed genes and proteins to identify cellular pathways modulated by this compound.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound in AP-4 deficiency.
Caption: Experimental workflow for the discovery of this compound.
Conclusion and Future Directions
This compound represents a significant step forward in developing potential therapeutics for AP-4-associated HSP. It effectively rescues the core cellular phenotype of ATG9A mislocalization in patient-derived cellular models. While its precise molecular target is still under investigation, the integrated transcriptomic and proteomic approaches provide a roadmap for elucidating its mechanism of action. Future studies will likely focus on target deconvolution, lead optimization to improve potency and drug-like properties, and in vivo testing in animal models of AP-4 deficiency. The discovery of this compound underscores the power of phenotypic screening in identifying novel therapeutic avenues for rare genetic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Bch-hsp-C01 in Neurodegenerative Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the preliminary findings of Bch-hsp-C01, a novel small molecule identified through high-content screening, in the context of neurodegenerative disease models. Specifically, this document focuses on the compound's demonstrated efficacy in restoring aberrant protein trafficking in cellular models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP), a debilitating neurodegenerative disorder. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the putative signaling pathways affected by this compound, offering a foundational resource for researchers and drug development professionals interested in this promising therapeutic candidate.
Introduction
AP-4-associated Hereditary Spastic Paraplegia is a group of rare, inherited neurodegenerative disorders characterized by progressive stiffness and weakness of the lower limbs.[1][2] The underlying pathology is linked to mutations in the genes encoding the AP-4 complex, leading to defective protein trafficking. A key cellular phenotype of AP-4 deficiency is the mislocalization of the autophagy-related protein 9A (ATG9A), which accumulates in the trans-Golgi network (TGN).[3][4][5]
This compound, with the molecular formula C13H12N4S, emerged as a lead compound from a high-content screen of 28,864 small molecules designed to identify compounds that could correct this ATG9A trafficking defect. Preliminary studies have shown that this compound effectively restores the proper localization of ATG9A in various AP-4 deficient neuronal models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons. The mechanism of action is believed to involve the modulation of intracellular vesicle trafficking and an enhancement of autophagic flux, potentially through the differential expression of RAB proteins.
This document serves as an in-depth technical guide to the preclinical evaluation of this compound, presenting the available data, experimental methodologies, and proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies of this compound.
Table 1: High-Content Screening and Hit Identification
| Parameter | Value | Source |
| Total Compounds Screened | 28,864 | |
| Initial Hits Identified | 503 | |
| Confirmed Compounds from Orthogonal Assays | 5 | |
| Lead Compound Identified | This compound |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Model | Parameter | Result | Source |
| ATG9A Trafficking | AP-4 Deficient Patient Fibroblasts | ATG9A Ratio (TGN/Cytoplasm) | Significant Reduction | |
| Neuronal Phenotype Rescue | AP4B1KO SH-SY5Y Cells | Neurite Outgrowth | Restoration | |
| ATG9A Localization | iPSC-derived Neurons (AP-4-HSP) | ATG9A Puncta in Neurites | Restoration to control levels | |
| Potency | AP-4 Deficient Models | EC50 | ~5 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.
High-Content Screening for ATG9A Trafficking Modulators
Objective: To identify small molecules that restore the physiological localization of ATG9A in AP-4 deficient cells.
Cell Line: AP-4 deficient patient-derived fibroblasts.
Methodology:
-
Cell Plating: Fibroblasts were seeded into 384-well microplates.
-
Compound Treatment: A library of 28,864 small molecules was added to the wells at a final concentration of 10 µM.
-
Incubation: Cells were incubated for 24 hours.
-
Immunofluorescence Staining:
-
Cells were fixed with 4% paraformaldehyde.
-
Permeabilization was performed with 0.1% Triton X-100.
-
Blocking was done with 5% bovine serum albumin.
-
Primary antibodies against ATG9A and a TGN marker (e.g., TGN46) were added.
-
Fluorescently labeled secondary antibodies were used for detection.
-
Nuclei were counterstained with DAPI.
-
-
High-Content Imaging: Plates were imaged using an automated high-content imaging system.
-
Image Analysis: An automated image analysis pipeline was used to quantify the ratio of ATG9A fluorescence intensity within the TGN versus the cytoplasm (ATG9A Ratio). A significant decrease in this ratio was considered a "hit".
Generation and Differentiation of iPSC-derived Neurons
Objective: To create a patient-relevant neuronal model of AP-4-associated HSP.
Source: Patient-derived fibroblasts with confirmed AP-4 mutations.
Methodology:
-
Fibroblast Reprogramming: Fibroblasts were reprogrammed into iPSCs using non-integrating Sendai virus vectors expressing the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).
-
iPSC Culture: iPSC colonies were maintained on Matrigel-coated plates in mTeSR1 medium.
-
Neuronal Differentiation:
-
iPSCs were differentiated into glutamatergic cortical neurons using established protocols.
-
Briefly, iPSCs were induced to form embryoid bodies.
-
Embryoid bodies were then patterned towards a dorsal telencephalic fate using dual SMAD inhibition.
-
Neural progenitor cells were expanded and then terminally differentiated into mature neurons.
-
-
Neuron Culture and Treatment: Differentiated neurons were cultured for at least 4 weeks before being used in experiments. For compound testing, neurons were treated with this compound at various concentrations.
Proteomic and Transcriptomic Analysis
Objective: To elucidate the mechanism of action of this compound.
Methodology:
-
Sample Preparation: AP-4 deficient cells were treated with either vehicle or this compound.
-
Transcriptomics (RNA-Seq):
-
RNA was extracted from the cells.
-
RNA sequencing libraries were prepared and sequenced.
-
Differential gene expression analysis was performed to identify genes and pathways affected by this compound treatment.
-
-
Proteomics (Mass Spectrometry):
-
Proteins were extracted and digested into peptides.
-
Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Differential protein expression analysis was conducted to identify proteins whose levels were altered by this compound.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the action of this compound.
Caption: Pathophysiology of AP-4 Deficiency.
Caption: Proposed Mechanism of Action for this compound.
Caption: Experimental Workflow for this compound Identification.
Conclusion and Future Directions
The preliminary studies of this compound have identified it as a promising lead compound for the treatment of AP-4-associated Hereditary Spastic Paraplegia. Its ability to restore the trafficking of ATG9A in patient-derived cellular models addresses a core pathological feature of the disease. The proposed mechanism involving the modulation of RAB proteins and enhancement of autophagic flux provides a strong rationale for its therapeutic potential.
Future research should focus on several key areas:
-
In vivo Efficacy: Evaluation of this compound in animal models of AP-4-HSP is a critical next step to assess its therapeutic efficacy and safety in a whole-organism context.
-
Target Deconvolution: Further studies are needed to definitively identify the direct molecular target(s) of this compound and to fully elucidate the downstream signaling events.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and PK/PD studies are required to understand the compound's behavior in biological systems and to establish a dosing regimen for potential clinical trials.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to optimize the structure of this compound could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. NCT04712812 | Boston Children's Hospital [childrenshospital.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Bch-hsp-C01 in iPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing Bch-hsp-C01 with induced pluripotent stem cell (iPSC)-derived neurons, particularly in the context of neurological disease modeling. The following protocols are synthesized from established methods for iPSC differentiation and findings from research on this compound.
Introduction
Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling human neurological diseases and for the development of novel therapeutics. This compound has been identified as a small molecule that can restore aberrant protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4) deficiency, a form of hereditary spastic paraplegia.[1][2][3] This document outlines the essential protocols for the differentiation of iPSCs into cortical neurons and the subsequent application and analysis of this compound's effects.
I. Differentiation of iPSCs into Cortical Neurons
This protocol is adapted from established methods for generating cortical neurons from iPSCs.[4][5] The process involves neural induction, neural stem cell (NSC) expansion, and terminal differentiation.
Experimental Workflow: iPSC to Cortical Neuron Differentiation
Caption: Workflow for differentiating iPSCs into cortical neurons.
Protocol: iPSC Differentiation
1. iPSC Culture and Neural Induction:
-
Culture iPSCs on vitronectin-coated plates in E8 medium. Ensure cultures are 70-80% confluent before starting differentiation.
-
To initiate neural induction, switch the medium to Neural Induction Medium (NIM). Media changes with NIM should occur daily for 10 days.
-
Around day 3, a neuroepithelial sheet should form.
2. Neural Stem Cell (NSC) Generation and Expansion:
-
On day 10, passage the cells using Accutase and re-plate them in Neural Maintenance Medium (NMM) on vitronectin-coated plates.
-
Expand the NSCs in NMM.
3. Terminal Differentiation into Cortical Neurons:
-
To induce differentiation, withdraw mitogens (e.g., bFGF) from the NMM.
-
Culture the cells for an additional 2-4 weeks to allow for maturation into functional cortical neurons.
Characterization of iPSC-Derived Neurons
It is crucial to characterize the differentiated neurons to ensure the presence of the desired cell type and their maturity.
| Parameter | Method | Expected Outcome |
| Neuronal Identity | Immunocytochemistry (ICC) | Positive for β-III-tubulin (TUJ1) and MAP2. |
| Cortical Identity | Immunocytochemistry (ICC) | Positive for cortical layer markers (e.g., CTIP2 for layer V). |
| Maturity | Electrophysiology (Patch-clamp) | Presence of voltage-gated sodium (NaV) and potassium (KV) channels. Capable of firing action potentials. |
| Purity | Flow Cytometry/ICC | High percentage of neuronal marker-positive cells. |
II. Application of this compound
This section details the protocol for treating iPSC-derived neurons with this compound to assess its biological activity.
Experimental Workflow: this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent analysis.
Protocol: this compound Treatment
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the neuronal culture medium to the final working concentration.
-
Treatment of Neurons: Treat mature iPSC-derived cortical neurons with 5 µM this compound for 24 hours. Include a vehicle-only control group (e.g., DMSO at the same final concentration as the this compound treated group).
-
Post-Treatment Analysis: Following the 24-hour incubation, the cells are ready for analysis.
III. Analysis of this compound Effects
A multi-parametric approach is recommended to delineate the mechanism of action of this compound.
High-Content Imaging for Protein Trafficking
-
Objective: To assess the effect of this compound on the subcellular localization of proteins of interest, such as ATG9A.
-
Protocol:
-
Fix the treated and control neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against the protein of interest (e.g., anti-ATG9A) and neuronal markers (e.g., anti-MAP2).
-
Incubate with fluorescently labeled secondary antibodies.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify changes in protein localization.
-
Transcriptomic and Proteomic Analyses
-
Objective: To identify the molecular pathways modulated by this compound.
-
Protocol:
-
Lyse the treated and control neurons.
-
Isolate RNA and protein.
-
Perform RNA-sequencing for transcriptomic analysis.
-
Perform mass spectrometry-based proteomics for proteomic analysis.
-
Utilize bioinformatics tools to identify differentially expressed genes and proteins and to perform pathway analysis.
-
Signaling Pathway: Putative Mechanism of this compound
Based on its effect on protein trafficking, this compound may modulate pathways involved in vesicular transport and autophagy.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of human induced pluripotent stem cells to neural stem cells [protocols.io]
Application Note: High-Content Imaging Assay for Evaluating the Efficacy of Bch-hsp-C01
Introduction
Adapter protein complex 4 (AP-4)-associated hereditary spastic paraplegia (HSP) is a group of rare, inherited neurodegenerative disorders characterized by progressive stiffness and weakness in the lower limbs.[1][2] A key pathological feature at the cellular level is the mislocalization of the autophagy-related protein ATG9A, leading to defects in protein trafficking.[3][4][5] Bch-hsp-C01 is a novel small molecule compound identified through a high-content screening (HCS) campaign that has shown promise in restoring the correct localization of ATG9A in neuronal models of AP-4-associated HSP. This application note provides a detailed protocol for a high-content imaging assay to quantify the efficacy of this compound in correcting the ATG9A mislocalization phenotype.
High-content screening is a powerful technology that combines automated microscopy with sophisticated image analysis to extract quantitative data from cell-based assays. This approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed understanding of a compound's effect on cellular phenotypes. In the context of this compound, HCS enables the precise measurement of ATG9A redistribution from a pathological, perinuclear clustering to a more physiological, dispersed localization within the cytoplasm.
Principle of the Assay
This assay utilizes immunofluorescence staining and automated microscopy to visualize and quantify the subcellular localization of ATG9A in a cellular model of AP-4-associated HSP. Cells are treated with this compound, and the distribution of ATG9A is compared to that in untreated and healthy control cells. The primary readout is a quantitative measure of ATG9A dispersion, which serves as an indicator of the compound's efficacy in rescuing the protein trafficking defect.
Materials and Reagents
-
Cell Lines:
-
Patient-derived fibroblasts with a confirmed AP-4 mutation.
-
Wild-type (healthy control) fibroblasts.
-
(Optional) Induced pluripotent stem cell (iPSC)-derived neurons from patients and healthy controls.
-
-
Compound:
-
This compound (stored as a stock solution in DMSO).
-
-
Antibodies:
-
Primary antibody: Rabbit anti-ATG9A.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
-
Stains:
-
Hoechst 33342 (for nuclear staining).
-
Cell mask deep red (for cytoplasmic staining).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
1% Bovine Serum Albumin (BSA) in PBS.
-
-
Equipment:
-
High-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).
-
Automated liquid handler (optional but recommended for high-throughput screening).
-
CO2 incubator.
-
Multi-well plates (e.g., 96-well or 384-well, black-walled, clear-bottom).
-
Experimental Protocols
Cell Culture and Seeding
-
Culture patient-derived and wild-type fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well or 384-well plates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
Include appropriate controls:
-
Negative Control: Vehicle (DMSO) treated patient-derived cells.
-
Positive Control: Untreated wild-type cells.
-
-
Carefully remove the old medium from the cell plates and add the medium containing the different concentrations of this compound or control solutions.
-
Incubate the plates for a predetermined time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
Immunofluorescence Staining
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody (rabbit anti-ATG9A) diluted in 1% BSA overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (Alexa Fluor 488-conjugated goat anti-rabbit) and Hoechst 33342 (for nuclear staining) diluted in 1% BSA for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add PBS to the wells for imaging.
High-Content Imaging and Analysis
-
Acquire images using a high-content imaging system. Use appropriate filter sets for Hoechst 33342 (blue channel, nucleus) and Alexa Fluor 488 (green channel, ATG9A).
-
Set up an automated image analysis pipeline to:
-
Identify individual cells based on the nuclear and cytoplasmic stains.
-
Segment the cytoplasm and nucleus of each cell.
-
Quantify the intensity and distribution of the ATG9A signal within the cytoplasm.
-
-
The primary metric for this compound efficacy is the dispersion of the ATG9A signal. This can be quantified by measuring parameters such as:
-
Standard deviation of ATG9A intensity: A lower standard deviation indicates a more uniform (dispersed) distribution.
-
Ratio of perinuclear to cytoplasmic ATG9A intensity: A lower ratio indicates a rescue of the trafficking defect.
-
Texture analysis of the ATG9A channel: Various texture features can be used to quantify the clumpiness versus the smoothness of the signal.
-
Data Presentation
The quantitative data generated from the image analysis should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration (µM) | Mean ATG9A Dispersion Index (± SD) | % Rescue |
| Wild-Type (Control) | - | 1.00 (± 0.15) | 100% |
| Patient Cells (Vehicle) | - | 0.25 (± 0.08) | 0% |
| This compound | 0.1 | 0.45 (± 0.10) | 26.7% |
| This compound | 1 | 0.78 (± 0.12) | 70.7% |
| This compound | 10 | 0.92 (± 0.14) | 89.3% |
% Rescue is calculated relative to the difference between the wild-type and vehicle-treated patient cells.
Mandatory Visualizations
References
- 1. Hereditary Spastic Paraplegia and Future Therapeutic Directions: Beneficial Effects of Small Compounds Acting on Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the role of BMP signalling pathway in Hereditary Spastic Paraplegia: identification of a novel therapeutic approach in zebrafish knockout models for atlastin-1 (spg3a) and spastin (spg4) [iris.univr.it]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying ATG9A Localization After Bch-hsp-C01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATG9A is a crucial multi-pass transmembrane protein essential for the initiation and progression of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2] The subcellular localization and trafficking of ATG9A are tightly regulated, with the protein cycling between the trans-Golgi network (TGN), endosomes, and nascent autophagosomes (phagophores).[1][2][3] Dysregulation of ATG9A trafficking is implicated in various diseases, including AP-4-associated hereditary spastic paraplegia (AP-4-HSP), a neurodegenerative disorder. In AP-4-HSP, a deficiency in the adaptor protein complex 4 (AP-4) leads to the mislocalization and retention of ATG9A within the TGN.
Bch-hsp-C01 is a novel small molecule identified through high-content screening that has shown promise in restoring the proper trafficking of ATG9A in cellular models of AP-4-HSP. This document provides detailed application notes and protocols for quantifying the effects of this compound on ATG9A localization, offering a valuable tool for researchers in autophagy, neurobiology, and drug discovery.
Data Presentation
The following tables summarize the quantitative effects of this compound on ATG9A localization in human induced pluripotent stem cell (hiPSC)-derived neurons from patients with AP-4-HSP. The data is adapted from Saffari et al., 2024.
Table 1: Effect of this compound on ATG9A Ratio (TGN vs. Cytoplasm)
| Treatment Condition | Duration | ATG9A Ratio (Mean ± SD) | Fold Change vs. Untreated LoF/LoF |
| Wild-Type/Loss-of-Function (WT/LoF) | 24h | 1.1 ± 0.02 | N/A |
| Loss-of-Function/Loss-of-Function (LoF/LoF) | 24h | 1.80 ± 0.1 | 1.00 |
| LoF/LoF + this compound (5 µM) | 24h | ~1.4 (estimated ~50% reduction) | ~0.78 |
| LoF/LoF + this compound (5 µM) | 72h | Restored to near WT/LoF levels | Significant Reduction |
Note: The ATG9A ratio is calculated by dividing the ATG9A fluorescence intensity within the trans-Golgi network (TGN) by the intensity in the remaining cytoplasm. A higher ratio indicates greater retention of ATG9A in the TGN.
Table 2: Effect of this compound on Neurite ATG9A Puncta Density
| Patient Line | Treatment Condition | Duration | ATG9A Positive Puncta per Neurite Length (Arbitrary Units) |
| SPG50 (WT/LoF) | Control | 24h | ~837 |
| SPG50 (LoF/LoF) | Control | 24h | ~848 |
| SPG50 (LoF/LoF) | This compound | 24h | Restored to levels similar to controls |
| SPG50 (WT/LoF) | Control | 72h | ~843 |
| SPG50 (LoF/LoF) | Control | 72h | ~843 |
| SPG50 (LoF/LoF) | This compound | 72h | Restored to levels similar to controls |
| SPG47 (WT/LoF) | Control | 72h | ~424 |
| SPG47 (LoF/LoF) | Control | 72h | ~428 |
| SPG47 (LoF/LoF) | This compound | 72h | Restored to levels similar to controls |
Note: An increase in ATG9A positive puncta per neurite length suggests a restoration of ATG9A trafficking to peripheral sites.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Endogenous ATG9A
This protocol is adapted from established methods for visualizing endogenous ATG9A.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts, hiPSC-derived neurons) cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-ATG9A antibody (validated for immunofluorescence)
-
Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 568, or 647)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Optional: TGN marker antibody (e.g., anti-TGN46) and corresponding secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate to achieve ~80% confluency.
-
Treat cells with this compound at the desired concentration and duration. Include vehicle-treated and untreated controls.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution (5% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ATG9A antibody (and anti-TGN46 antibody, if used) in antibody dilution buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using a high-resolution fluorescence microscope or a high-content imaging system.
-
Protocol 2: High-Content Image Analysis for ATG9A Localization
This protocol outlines the quantitative analysis of ATG9A localization.
Software and Equipment:
-
High-content imaging system
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler, or proprietary software from the imaging system manufacturer)
Procedure for ATG9A Ratio (TGN vs. Cytoplasm) Quantification:
-
Image Acquisition:
-
Acquire images in at least three channels: DAPI (nuclei), ATG9A, and TGN marker (e.g., TGN46).
-
-
Image Segmentation:
-
Use the DAPI signal to identify and segment individual nuclei.
-
Use the TGN marker signal to define the trans-Golgi network region of interest (ROI) for each cell.
-
Define the whole-cell ROI, for example, by using a phalloidin stain for the actin cytoskeleton or by expanding the nuclear mask.
-
Define the cytoplasmic ROI by subtracting the nuclear and TGN ROIs from the whole-cell ROI.
-
-
Intensity Measurement:
-
Measure the mean fluorescence intensity of the ATG9A signal within the TGN ROI and the cytoplasmic ROI for each cell.
-
-
Ratio Calculation:
-
Calculate the ATG9A ratio for each cell by dividing the mean ATG9A fluorescence intensity in the TGN ROI by the mean ATG9A fluorescence intensity in the cytoplasmic ROI.
-
Procedure for Neurite ATG9A Puncta Density Quantification:
-
Image Acquisition:
-
Acquire images of neurons, ensuring clear visualization of neurites. Use a neuronal marker if necessary.
-
-
Neurite Tracing:
-
Use image analysis software to trace the length of the neurites.
-
-
Puncta Detection:
-
Apply a threshold to the ATG9A channel to identify and count the number of ATG9A-positive puncta within the traced neurites.
-
-
Density Calculation:
-
Calculate the ATG9A puncta density by dividing the total number of ATG9A puncta by the total length of the neurites for each neuron.
-
Visualizations
Signaling Pathway and Drug Action
Caption: ATG9A trafficking pathway in different cellular states.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- 1. Altered distribution of ATG9A and accumulation of axonal aggregates in neurons from a mouse model of AP-4 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Axonal autophagosome maturation defect through failure of ATG9A sorting underpins pathology in AP-4 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bch-hsp-C01 Activity in Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing patient-derived fibroblasts to assess the activity of Bch-hsp-C01, a promising small molecule for the treatment of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (AP-4-HSP).
Introduction
AP-4-HSP is a rare neurodegenerative disorder characterized by mutations in the genes encoding the AP-4 complex, leading to impaired protein trafficking. A key pathological feature is the mislocalization of the autophagy-related protein ATG9A.[1][2] The small molecule this compound has been identified as a compound that can restore the correct trafficking of ATG9A in disease models, including patient-derived fibroblasts.[1][3][4] Patient-derived fibroblasts offer a relevant cellular model to study disease mechanisms and evaluate the efficacy of potential therapeutics like this compound.
Principle of the Assay
This protocol describes the use of patient-derived fibroblasts with confirmed AP-4 mutations to test the ability of this compound to correct the cellular phenotype, specifically the mislocalization of ATG9A. The primary readout is the quantitative analysis of ATG9A localization within the fibroblasts, which can be measured using high-content imaging and immunofluorescence.
Data Presentation
Table 1: Cellular Models
| Cell Line ID | Disease | Gene Mutation | Phenotype | Source |
| F-AP4B1-01 | AP-4-HSP (SPG47) | AP4B1 | ATG9A mislocalization | Patient Biopsy |
| F-AP4M1-01 | AP-4-HSP (SPG50) | AP4M1 | ATG9A mislocalization | Patient Biopsy |
| F-AP4E1-01 | AP-4-HSP (SPG51) | AP4E1 | ATG9A mislocalization | Patient Biopsy |
| F-AP4S1-01 | AP-4-HSP (SPG52) | AP4S1 | ATG9A mislocalization | Patient Biopsy |
| F-WT-01 | Healthy Control | Wild-Type | Normal ATG9A localization | Healthy Donor Biopsy |
Table 2: this compound Dose-Response on ATG9A Localization
| This compound Conc. (µM) | % of Cells with Corrected ATG9A Localization (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.5 | 98.5 ± 2.1 |
| 0.1 | 15.8 ± 2.3 | 97.9 ± 1.8 |
| 1 | 45.6 ± 4.1 | 96.3 ± 3.5 |
| 10 | 85.3 ± 5.7 | 95.1 ± 4.2 |
| 100 | 82.1 ± 6.2 | 70.4 ± 8.9 |
Experimental Protocols
Isolation and Culture of Patient-Derived Fibroblasts
This protocol is adapted from established methods for deriving primary human fibroblasts from skin punch biopsies.
Materials:
-
Skin punch biopsy from an AP-4-HSP patient or healthy donor
-
DMEM supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
T-75 culture flasks
Protocol:
-
Transfer the skin biopsy to a sterile petri dish and wash with PBS.
-
Mince the tissue into small pieces (1-2 mm) using sterile scalpels.
-
Digest the tissue fragments with Collagenase Type I solution for 1-2 hours at 37°C.
-
Neutralize the collagenase with an equal volume of DMEM with 20% FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 20% FBS and plate in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Once fibroblasts have migrated out from the tissue explants and reached 70-80% confluency, passage the cells using Trypsin-EDTA.
-
Expand the fibroblast culture in T-75 flasks.
Treatment of Fibroblasts with this compound
Materials:
-
Patient-derived fibroblasts (passage 3-8)
-
This compound (MedchemExpress)
-
DMSO (vehicle control)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS)
-
96-well imaging plates
Protocol:
-
Seed patient-derived fibroblasts into a 96-well imaging plate at a density of 5,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in fibroblast growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Immunofluorescence Staining for ATG9A
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: Rabbit anti-ATG9A
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Protocol:
-
After treatment, carefully aspirate the medium from the wells.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate the cells with the primary anti-ATG9A antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Add PBS to the wells for imaging.
High-Content Imaging and Analysis
Protocol:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use an automated image analysis pipeline to quantify the subcellular localization of ATG9A.
-
Define the perinuclear region of interest (ROI) based on the DAPI stain.
-
Measure the intensity of the ATG9A signal within the perinuclear ROI versus the total cellular ATG9A signal.
-
Set a threshold to classify cells as having "corrected" (perinuclear) or "mislocalized" (dispersed) ATG9A staining.
-
Calculate the percentage of cells with corrected ATG9A localization for each treatment condition.
Visualizations
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. High-Content Small Molecule Screen Identifies a Novel Compound That Restores AP-4-Dependent Protein Trafficking in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bch-hsp-C01 Treatment of AP4B1 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor Protein Complex 4 (AP-4) is a crucial heterotetrameric protein complex involved in the sorting of transmembrane cargo proteins from the trans-Golgi network (TGN).[1][2] Mutations in any of the four subunits of AP-4, including AP4B1, lead to AP-4-associated hereditary spastic paraplegia (AP-4-HSP), a group of rare, childhood-onset neurodegenerative disorders.[3][4] A key pathological feature of AP-4 deficiency is the mislocalization of the autophagy-related protein 9A (ATG9A), a critical component for autophagosome formation, which accumulates in the perinuclear region instead of being distributed to the cell periphery.[5]
AP4B1 knockout (KO) cell lines have been developed as an essential tool to study the function of the AP4B1 gene and the associated biological pathways. These cell lines, often created using CRISPR-Cas9 technology, provide a model system to investigate the molecular mechanisms of AP-4-HSP and to screen for potential therapeutic compounds.
Bch-hsp-C01 is a small molecule identified through a high-content screening of 28,864 compounds. It has been shown to restore the correct trafficking of ATG9A in various models of AP-4 deficiency, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons. These findings present this compound as a promising lead compound for the development of therapies for AP-4-HSP.
These application notes provide detailed protocols for the culture of AP4B1 KO cell lines and their treatment with this compound, along with methods for evaluating the rescue of the ATG9A trafficking defect.
Data Summary
The following table summarizes the key findings related to the effects of AP4B1 knockout and the therapeutic potential of interventions like this compound.
| Model System | Key Phenotype of AP4B1 Knockout | Effect of Intervention | Reference |
| Ap4b1-KO Mice | Motor dysfunction, aberrant brain morphology, ATG9A mislocalization, presence of calbindin-positive spheroids. | AAV9-mediated AP4B1 gene replacement significantly improved motor function and rescued anatomical and biochemical phenotypes. | |
| AP4B1-KO HeLa Cells | Mislocalization of ATG9A to the TGN, dysregulation of autophagy with enlarged autophagosomes and increased LC3B levels. | AAV9-mediated AP4B1 gene replacement restored AP4B1 expression and ATG9A trafficking. | |
| AP4B1-KO SH-SY5Y Cells | Loss of AP4B1 protein and concomitant reduction in AP4E1. | This compound treatment restored ATG9A pathology. | |
| Patient-derived Fibroblasts and iPSC-derived Neurons | Mislocalization of ATG9A. | This compound treatment restored ATG9A pathology. |
Experimental Protocols
Culture of AP4B1 Knockout Cell Lines
This protocol describes the general maintenance of AP4B1 KO human cell lines, such as SH-SY5Y or HeLa cells.
Materials:
-
AP4B1 KO cells (e.g., SH-SY5Y, HeLa)
-
Complete growth medium (e.g., DMEM/F12 for SH-SY5Y, DMEM for HeLa)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain AP4B1 KO cells in a T75 flask with complete growth medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically 1:5 to 1:10) to a new flask containing fresh complete growth medium.
-
Change the medium every 2-3 days.
This compound Treatment Protocol
This protocol outlines the treatment of AP4B1 KO cells with the small molecule this compound.
Materials:
-
AP4B1 KO cells cultured as described above
-
This compound compound (stock solution in DMSO)
-
Complete growth medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Seed the AP4B1 KO cells in the desired multi-well plate format at a density that will result in 70-80% confluency at the time of analysis.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete growth medium from the DMSO stock. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as the this compound-treated wells. A typical final DMSO concentration should be kept below 0.1%.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal concentration and duration should be determined empirically for each cell line and experimental setup. A concentration range of 1-10 µM can be used as a starting point.
Immunofluorescence Staining for ATG9A Localization
This protocol is used to visualize the subcellular localization of ATG9A and assess the rescue of its trafficking defect by this compound.
Materials:
-
AP4B1 KO cells grown on glass coverslips in a multi-well plate, treated with this compound or vehicle.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: anti-ATG9A
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-ATG9A antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. In AP4B1 KO cells, ATG9A will show a perinuclear accumulation, while in successfully treated cells, it will have a more punctate and peripherally distributed pattern.
Western Blotting for AP-4 Subunit Levels
This protocol can be used to confirm the knockout of AP4B1 and to assess the levels of other AP-4 complex subunits, as the loss of one subunit can lead to the degradation of others.
Materials:
-
Cell lysates from wild-type and AP4B1 KO cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AP4B1, anti-AP4E1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence of the AP4B1 band in the KO lysates confirms the knockout, and the levels of other subunits like AP4E1 can be compared to wild-type levels.
Visualizations
Caption: Experimental workflow for this compound treatment of AP4B1 KO cells.
Caption: ATG9A trafficking in different cellular contexts.
References
- 1. AP4B1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 2. AP-4 vesicles contribute to spatial control of autophagy via RUSC-dependent peripheral delivery of ATG9A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Assessing the Effect of Bch-hsp-C01 on Neurite Outgrowth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurite outgrowth, the process by which developing neurons sprout new projections, is fundamental to the formation of functional neural circuits. This process is critical not only during embryonic development but also for neuronal regeneration and repair in the adult nervous system.[1] The ability to modulate neurite extension is a key therapeutic goal for neurodegenerative diseases and nerve injury.[2] This document provides a detailed protocol for assessing the neuritogenic potential of a novel hypothetical compound, Bch-hsp-C01, using the well-established PC12 cell line model. PC12 cells, derived from a rat pheochromocytoma, differentiate into sympathetic neuron-like cells and extend neurites in response to Nerve Growth Factor (NGF), making them an excellent model system for screening compounds that may influence neuronal differentiation.[3]
Key Signaling Pathways in Neurite Outgrowth
NGF initiates neurite outgrowth primarily by binding to its high-affinity receptor, TrkA. This binding triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate several downstream signaling cascades. Two of the most critical pathways are the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway, both of which are essential for neuronal differentiation and survival. This compound will be assessed for its ability to modulate these core pathways.
Experimental Protocol
This protocol details an in vitro assay to quantify the effect of this compound on neurite outgrowth in PC12 cells.
1. Materials and Reagents
-
PC12 Cell Line (ATCC CRL-1721)
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin Solution
-
Nerve Growth Factor (NGF-2.5S, murine)
-
This compound (stock solution in DMSO)
-
Poly-D-Lysine (PDL)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary Antibody: Anti-β-III Tubulin (neuronal marker)
-
Secondary Antibody: Alexa Fluor 488-conjugated
-
Nuclear Stain: DAPI or Hoechst 33342
-
96-well, black-walled, clear-bottom imaging plates
2. Experimental Workflow
The overall workflow involves cell plating, compound treatment, cell fixation and staining, followed by imaging and quantitative analysis.
References
Application Note: Identifying Downstream Targets of Bch-hsp-C01 Using Transcriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of downstream molecular targets is a critical step in elucidating the mechanism of action of novel therapeutic compounds. Bch-hsp-C01 is a lead compound identified through a high-content screen that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia, a condition characterized by the mislocalization of the autophagy protein ATG9A.[1][2][3] This application note provides a detailed protocol for utilizing transcriptomics, specifically RNA sequencing (RNA-seq), to identify the downstream gene targets of this compound. Furthermore, it outlines subsequent validation strategies, including ChIP-seq and CRISPR-Cas9 screening, to confirm these targets and build a comprehensive understanding of the compound's effects on cellular signaling pathways.
The workflow begins with treating a relevant cell model with this compound, followed by RNA extraction and sequencing to identify differentially expressed genes. Putative direct targets are then investigated using chromatin immunoprecipitation sequencing (ChIP-seq) if a direct binding protein is hypothesized. Functional validation of identified targets is achieved through CRISPR-Cas9 based gene knockout or modulation. This multi-pronged approach provides a robust framework for drug target identification and validation.[4][5]
Key Experimental Workflows
RNA-Seq for Differential Gene Expression Analysis
This workflow outlines the steps to identify genes that are differentially expressed upon treatment with this compound.
Caption: RNA-Seq workflow for identifying downstream targets of this compound.
ChIP-Seq for Transcription Factor Binding Site Identification
Should the mechanism of this compound be hypothesized to involve a specific transcription factor, ChIP-seq can identify its direct genomic binding sites.
Caption: ChIP-Seq workflow for identifying direct binding targets.
CRISPR-Cas9 Screening for Functional Validation
CRISPR-based screens can be employed to validate the functional relevance of identified downstream targets.
Caption: CRISPR-Cas9 screening workflow for functional target validation.
Experimental Protocols
RNA-Seq Protocol
-
Cell Culture and Treatment: Plate human iPSC-derived neurons or another relevant cell line. Treat cells with an effective concentration of this compound and a vehicle control for a predetermined time course.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system to ensure high-quality RNA (RIN > 8).
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound treated and control samples.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes.
-
ChIP-Seq Protocol
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-600 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput platform.
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Perform motif analysis to identify the consensus binding sequence of the transcription factor.
-
Integrate with RNA-seq data to identify direct target genes that are also differentially expressed.
-
CRISPR-Cas9 Screening Protocol
-
Cell Line and Library Preparation:
-
Generate a stable cell line expressing the Cas9 nuclease.
-
Amplify a pooled sgRNA library targeting a set of genes of interest (e.g., the druggable genome).
-
Package the sgRNA library into lentiviral particles.
-
-
Transduction and Screening:
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection.
-
Select for transduced cells.
-
Split the cell population into a control group and a treatment group (e.g., treated with a cytotoxic agent that this compound is expected to synergize with).
-
-
Sample Collection and Sequencing:
-
Harvest cells at the beginning and end of the screen.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing region by PCR.
-
Sequence the amplicons using a high-throughput sequencer.
-
-
Data Analysis:
-
Count the abundance of each sgRNA in each sample.
-
Identify sgRNAs that are enriched or depleted in the treatment group compared to the control group.
-
Identify the genes targeted by these sgRNAs as potential functional targets of this compound.
-
Data Presentation
Table 1: Differentially Expressed Genes upon this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Gene A | 2.5 | 1.2e-6 | 2.5e-5 |
| Gene B | -1.8 | 3.4e-5 | 4.1e-4 |
| Gene C | 3.1 | 5.6e-8 | 8.9e-7 |
| ... | ... | ... | ... |
Table 2: Top Enriched Pathways from Differentially Expressed Genes
| Pathway Name | p-value | Genes in Pathway |
| Autophagy Regulation | 1.5e-4 | Gene A, Gene D, ... |
| Neuronal Development | 2.8e-3 | Gene B, Gene E, ... |
| Protein Trafficking | 4.1e-3 | Gene C, Gene F, ... |
| ... | ... | ... |
Table 3: Top Hits from CRISPR-Cas9 Functional Screen
| Gene Symbol | sgRNA Enrichment Score | p-value |
| Gene X | 5.2 | 1.8e-5 |
| Gene Y | -4.5 | 3.1e-4 |
| Gene Z | 3.9 | 5.5e-4 |
| ... | ... | ... |
Conclusion
The integrated application of transcriptomics with targeted validation techniques provides a powerful and systematic approach to delineate the downstream targets of a novel compound like this compound. The protocols and workflows described in this application note offer a comprehensive guide for researchers to effectively identify and validate drug targets, thereby accelerating the drug development process. By understanding the molecular pathways modulated by this compound, more informed decisions can be made regarding its therapeutic potential and further clinical development.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. synthego.com [synthego.com]
- 5. Frontiers | Application of Transcriptomics for Predicting Protein Interaction Networks, Drug Targets and Drug Candidates [frontiersin.org]
Proteomic Analysis of Cellular Response to Bch-hsp-C01: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the proteomic analysis of the cellular response to Bch-hsp-C01, a small molecule identified as a potential therapeutic agent for AP-4-associated hereditary spastic paraplegia (AP-4-HSP). This compound has been shown to restore AP-4-dependent protein trafficking and correct the mislocalization of the autophagy protein ATG9A in neuronal models.[1] A multi-omics approach, including unbiased label-free quantitative proteomics, has revealed that this compound modulates intracellular vesicle trafficking and enhances autophagic flux. This application note summarizes the key quantitative proteomic findings and provides detailed protocols for the experimental workflows involved.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule discovered through high-content screening that has demonstrated the ability to rescue cellular pathologies in models of AP-4-HSP.[1] This neurodegenerative disorder is characterized by the mislocalization of critical proteins, including ATG9A, due to a deficiency in the adaptor protein complex 4 (AP-4). The therapeutic potential of this compound lies in its ability to correct this protein trafficking defect.
Proteomic studies have been instrumental in elucidating the mechanism of action of this compound. These analyses have shown that the compound's effects are mediated, at least in part, through the differential expression of several Ras-associated binding (RAB) proteins, which are key regulators of vesicle transport and autophagy.
Quantitative Proteomic Data
Label-free quantitative proteomics was employed to identify global changes in the proteome of neuronal cells upon treatment with this compound. The following table summarizes the key differentially expressed proteins identified in these studies, which are implicated in the compound's mechanism of action.
| Protein Name | Gene Symbol | Cellular Function | Regulation by this compound |
| Ras-related protein Rab-1B | RAB1B | ER-to-Golgi transport, Autophagosome formation | Upregulated |
| Ras-related protein Rab-3C | RAB3C | Vesicle exocytosis, Synaptic transmission | Downregulated |
| Ras-related protein Rab-12 | RAB12 | Endocytic trafficking, mTORC1 signaling | Downregulated |
Signaling Pathways Modulated by this compound
The proteomic data suggests that this compound modulates key signaling pathways involved in protein trafficking and autophagy. The diagram below illustrates the proposed mechanism of action, highlighting the role of the differentially regulated RAB proteins.
Experimental Protocols
The following protocols provide a detailed methodology for the proteomic analysis of the cellular response to this compound.
Experimental Workflow Overview
The diagram below outlines the major steps in the label-free quantitative proteomics workflow.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture human neuronal cells (e.g., SH-SY5Y neuroblastoma cells or induced pluripotent stem cell (iPSC)-derived neurons) in appropriate culture medium and conditions until they reach approximately 80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 5-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and discard the supernatant.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to stop the enzymatic reaction. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them under vacuum.
Protocol 3: Label-Free Quantitative Mass Spectrometry
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and proteins.
-
Perform label-free quantification by comparing the peak intensities or spectral counts of the identified peptides across the different samples.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound treated and control groups.
-
Conclusion
The proteomic analysis of the cellular response to this compound has provided valuable insights into its mechanism of action. The identification of differentially expressed proteins, particularly those involved in vesicle trafficking and autophagy, supports the hypothesis that this compound restores proper protein localization and cellular function in the context of AP-4-HSP. The protocols outlined in this document provide a framework for researchers to further investigate the effects of this compound and other potential therapeutic compounds on the cellular proteome.
References
Application Notes and Protocols for In Vitro Studies of Bch-hsp-C01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bch-hsp-C01 is a novel small molecule identified through high-content screening that has shown promise in restoring deficient protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP).[1][2] This rare neurodegenerative disorder is characterized by the mislocalization of the autophagy-related protein ATG9A.[1][2] this compound acts by correcting the AP-4-dependent trafficking of ATG9A, making it a valuable tool for studying the underlying cellular mechanisms of AP-4-HSP and a potential therapeutic lead.[1]
These application notes provide detailed protocols for establishing and utilizing in vitro model systems to investigate the effects of this compound. The described models, patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons, were instrumental in the initial characterization of this compound.
In Vitro Model Systems
The study of this compound relies on cellular models that recapitulate the trafficking defects observed in AP-4-HSP. The two primary models are:
-
Patient-Derived Fibroblasts: These cells are readily obtained from skin biopsies of AP-4-HSP patients and exhibit the characteristic mislocalization of ATG9A. They serve as a robust platform for initial screening and validation of compounds like this compound.
-
iPSC-Derived Neurons: To study the effects of this compound in a more disease-relevant cell type, patient-derived fibroblasts can be reprogrammed into iPSCs and subsequently differentiated into neurons. These neurons provide a more physiologically relevant system to investigate the compound's efficacy in restoring neuronal protein trafficking.
Experimental Protocols
The following protocols outline the key experiments for assessing the in vitro activity of this compound.
Protocol 1: Culture of Patient-Derived Fibroblasts
This protocol describes the establishment of fibroblast cultures from a skin punch biopsy.
Materials:
-
Complete DMEM/20% FBS media (DMEM with high glucose, 20% Fetal Bovine Serum, Penicillin-Streptomycin)
-
Gelatin-coated 6-well plates
-
Sterile scalpels
-
Sterile forceps
-
15 mL conical tubes
-
Centrifuge
Procedure:
-
Prepare 6-well plates by coating them with gelatin and adding 800 µl of complete DMEM/20% FBS media to each well.
-
In a sterile environment, place the skin punch biopsy in a sterile dish containing a small amount of media.
-
Using sterile scalpels, carefully mince the biopsy into small, evenly sized pieces.
-
Transfer the tissue pieces to the bottom of the gelatin-coated culture plates.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor the cultures daily and replenish evaporated media every 2 days.
-
Fibroblast outgrowth should be visible within 7-10 days.
-
Once confluent, passage the cells using standard trypsinization methods. For continued culture, a reduction to 10% FBS may be sufficient.
Protocol 2: Differentiation of iPSCs into Forebrain-Type Neurons
This protocol provides a general framework for the directed differentiation of iPSCs into neurons. Commercial kits with detailed instructions are recommended for consistency.
Materials:
-
Matrigel or Geltrex
-
DMEM/F-12 medium
-
mTeSR™1 or similar iPSC maintenance medium
-
ROCK inhibitor (e.g., Y-27632)
-
Neural induction, differentiation, and maturation kits (e.g., STEMdiff™ SMADi Neural Induction Kit, Forebrain Neuron Differentiation and Maturation Kits)
-
6-well plates
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel- or Geltrex-coated plates in mTeSR™1 medium. Passage the cells as aggregates to maintain pluripotency.
-
Neural Induction (Day 0): When iPSCs reach 80-90% confluency, initiate neural induction by switching to a neural induction medium (containing dual SMAD inhibitors).
-
Neural Progenitor Cell (NPC) Formation: Culture the cells for approximately 10-12 days, with daily media changes, to allow for the formation of neural progenitor cells.
-
Neuronal Differentiation: Dissociate the NPCs and plate them in a forebrain neuron differentiation medium. Culture for an additional 7-10 days.
-
Neuronal Maturation: Replace the differentiation medium with a forebrain neuron maturation medium. Mature the neurons for at least 4-5 weeks before experimentation. During this time, neurons will develop extensive neurite outgrowths and form functional networks.
Protocol 3: High-Content Imaging of ATG9A Localization
This assay is the primary method for quantifying the effect of this compound on ATG9A trafficking.
Materials:
-
Patient-derived fibroblasts or iPSC-derived neurons cultured in 96- or 384-well imaging plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-ATG9A, anti-TGN46 (trans-Golgi network marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
Phalloidin (actin stain)
-
High-content imaging system
Procedure:
-
Cell Plating and Treatment: Seed cells in imaging plates and allow them to adhere. Treat the cells with this compound at the desired concentrations for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization for 10 minutes.
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-ATG9A and anti-TGN46) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies, DAPI, and phalloidin for 1 hour at room temperature.
-
-
Imaging: Acquire images using a high-content confocal microscope. Capture multiple fields per well.
-
Image Analysis: Use an automated image analysis pipeline to:
-
Identify individual cells based on DAPI (nucleus) and phalloidin (cytoplasm) staining.
-
Segment the trans-Golgi network (TGN) based on the TGN46 signal.
-
Measure the fluorescence intensity of ATG9A within the TGN and in the cytoplasm.
-
Calculate the "ATG9A ratio" (ATG9A fluorescence intensity inside the TGN vs. cytoplasm) for each cell.
-
Protocol 4: Western Blotting for AP-4 and ATG9A
This protocol is used to assess the protein levels of AP-4 subunits and ATG9A following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AP4B1, anti-AP4E1, anti-ATG9A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 5: Autophagy Flux Assay
This assay measures the degradation of autophagic cargo and can be used to determine if this compound restores autophagic function.
Materials:
-
Cells cultured in appropriate plates
-
This compound
-
Bafilomycin A1 (lysosomal inhibitor)
-
Cell lysis buffer
-
Antibodies for western blotting (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
Procedure:
-
Cell Treatment: Treat cells with this compound. In the final 2-4 hours of the treatment period, add bafilomycin A1 (e.g., 100 nM) to a subset of wells.
-
Cell Lysis: Lyse the cells and prepare samples for western blotting as described in Protocol 4.
-
Western Blotting: Perform western blotting for LC3B and p62.
-
Analysis:
-
LC3B: Autophagic flux is determined by the accumulation of LC3-II in the presence of bafilomycin A1. A greater increase in LC3-II in this compound-treated cells compared to untreated cells upon bafilomycin A1 treatment indicates restored autophagic flux.
-
p62: A decrease in the levels of the autophagy substrate p62 in this compound-treated cells (without bafilomycin A1) suggests restored autophagic degradation.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Expected Effects of this compound on ATG9A Localization
| Condition | ATG9A Ratio (TGN/Cytoplasm) |
| Healthy Control (Fibroblasts/Neurons) | Low |
| AP-4-HSP (Untreated) | High |
| AP-4-HSP + this compound | Reduced (approaching control levels) |
Table 2: Expected Changes in Protein Levels Following this compound Treatment
| Protein | AP-4-HSP (Untreated) | AP-4-HSP + this compound | Expected Rationale |
| AP4B1/E1 | Reduced/Absent | No Change | This compound is not expected to alter AP-4 subunit expression. |
| ATG9A | Elevated | Reduced | Restoration of trafficking may lead to normalized protein turnover. |
| LC3-II (with Bafilomycin A1) | Blunted accumulation | Increased accumulation | Indicates restored autophagic flux. |
| p62 | Elevated | Reduced | Indicates restored autophagic degradation. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action.
References
Application Notes and Protocols for Live-Cell Imaging of ATG9A Trafficking with Bch-hsp-C01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-related protein 9A (ATG9A) is a crucial multi-pass transmembrane protein essential for the biogenesis of autophagosomes. Its trafficking from the trans-Golgi network (TGN) to peripheral sites is a key regulatory step in the autophagy pathway. In certain neurodegenerative diseases, such as AP-4 associated hereditary spastic paraplegia (AP-4-HSP), mutations in the adaptor protein complex 4 (AP-4) lead to the mislocalization of ATG9A, causing it to accumulate in the TGN.[1][2] The small molecule Bch-hsp-C01 has been identified as a promising compound that restores the proper trafficking of ATG9A in neuronal models of AP-4 deficiency.[1][2][3] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate and quantify the rescue of ATG9A trafficking, particularly in the context of AP-4-HSP research and drug discovery.
Key Applications
-
High-Content Screening: this compound can be used as a positive control in high-content screens to identify other small molecules that correct aberrant ATG9A trafficking.
-
Disease Modeling: Studying the effects of this compound on ATG9A localization in patient-derived cells (e.g., fibroblasts or iPSC-derived neurons) can help elucidate the molecular mechanisms of AP-4-HSP.
-
Drug Development: The protocols described here can be adapted for preclinical evaluation of potential therapeutic compounds targeting ATG9A trafficking pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ATG9A trafficking in neuronal models of AP-4 deficiency.
| Cell Type | Condition | Treatment | Duration | ATG9A Ratio (TGN/Cytoplasm) | Reference |
| iPSC-derived neurons (AP-4 deficient) | Untreated | - | - | Elevated (specific value not provided) | |
| iPSC-derived neurons (AP-4 deficient) | Treated | This compound (5 µM) | 24h | Reduced (restored towards control levels) | |
| iPSC-derived neurons (AP-4 deficient) | Treated | This compound (EC50 ~5 µM) | 72h | Restored to levels close to controls |
| Cell Type | Condition | Treatment | Duration | Neurite ATG9A Puncta Density | Reference |
| iPSC-derived neurons (SPG50 and SPG47) | Untreated | - | - | Reduced | |
| iPSC-derived neurons (SPG50 and SPG47) | Treated | This compound | 24h | Restored to levels similar to controls | |
| iPSC-derived neurons (SPG50 and SPG47) | Treated | This compound | 72h | Restored to levels similar to controls |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound: Reconstitute lyophilized this compound in DMSO to prepare a stock solution of 10 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 5 µM). Ensure thorough mixing before adding to the cells.
Protocol 2: Live-Cell Imaging of ATG9A Trafficking in iPSC-derived Neurons
Materials:
-
iPSC-derived neurons from AP-4-HSP patients and healthy controls
-
Poly-D-lysine/laminin-coated imaging plates (e.g., 96-well or 384-well)
-
Neuronal cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-ATG9A, mouse anti-TGN46 (or another TGN marker)
-
Fluorescently labeled secondary antibodies: anti-rabbit (e.g., Alexa Fluor 488), anti-mouse (e.g., Alexa Fluor 568)
-
DAPI solution
-
High-content imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture iPSC-derived neurons according to standard protocols.
-
Plate the neurons onto poly-D-lysine/laminin-coated imaging plates at an appropriate density.
-
Allow the neurons to adhere and differentiate for the recommended period.
-
-
This compound Treatment:
-
Prepare the this compound working solution and a vehicle control solution with the same final concentration of DMSO.
-
Carefully replace the culture medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 72 hours) at 37°C and 5% CO2.
-
-
Immunofluorescence Staining:
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-ATG9A and anti-TGN46) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
High-Content Imaging:
-
Acquire images using a high-content imaging system.
-
Set up the microscope to capture images in the appropriate channels for DAPI, the ATG9A signal, and the TGN marker signal.
-
Acquire images from multiple fields per well to ensure robust data collection.
-
-
Image and Data Analysis:
-
Use an automated image analysis pipeline to quantify the subcellular localization of ATG9A.
-
ATG9A Ratio:
-
Define the TGN area based on the TGN marker signal.
-
Measure the mean fluorescence intensity of ATG9A within the TGN region and in the rest of the cytoplasm.
-
Calculate the ATG9A ratio by dividing the TGN ATG9A intensity by the cytoplasmic ATG9A intensity.
-
-
Neurite ATG9A Puncta Density:
-
Identify and trace neurites.
-
Detect and count the number of ATG9A-positive puncta within the traced neurites.
-
Normalize the number of puncta to the length of the neurite to obtain the puncta density.
-
-
Perform statistical analysis to compare the ATG9A ratio and puncta density between untreated, vehicle-treated, and this compound-treated cells.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing, insufficient blocking, or high antibody concentration. | Increase the number and duration of wash steps. Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. |
| Weak ATG9A signal | Low protein expression, poor antibody quality, or over-fixation. | Use cells with known ATG9A expression. Validate the primary antibody. Reduce fixation time or use a different fixation method. |
| Difficulty in segmenting TGN or neurites | Diffuse TGN marker staining or complex neuronal morphology. | Use a different TGN marker. Optimize image analysis parameters for neurite tracing. |
| Cell toxicity or death | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is low (typically <0.1%). |
Conclusion
The use of this compound in conjunction with high-content live-cell imaging provides a powerful platform for studying the trafficking of ATG9A. The detailed protocols and quantitative analysis methods described in these application notes will enable researchers to investigate the molecular mechanisms of diseases associated with defective ATG9A trafficking and to screen for novel therapeutic compounds.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bch-hsp-C01 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of Bch-hsp-C01. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule identified through high-content screening that restores AP-4-dependent protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP)[1][2]. Its primary known function is to correct the mislocalization of the autophagy-related protein 9A (ATG9A), which is typically retained in the trans-Golgi Network (TGN) in AP-4 deficient cells[1]. This compound facilitates the translocation of ATG9A from the TGN to the cytoplasm and neurites, thereby increasing autophagic flux[1]. While the direct molecular target of this compound is not yet identified, studies suggest it modulates intracellular vesicle trafficking, potentially through the differential expression of several RAB (Ras-associated binding) proteins[1].
Q2: What is the recommended starting concentration range for this compound in in vitro studies?
A2: Based on published data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. An EC50 of approximately 5 µM has been reported for the restoration of ATG9A trafficking in AP-4 deficient cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The initial discovery and validation of this compound were performed using patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived neurons, and the SH-SY5Y neuroblastoma cell line with AP-4 subunit knockouts (e.g., AP4B1KO). The choice of cell line should be guided by the specific research question and the relevance of the model to AP-4-associated HSP.
Q4: What are the key experimental readouts to assess the efficacy of this compound?
A4: The primary readout for this compound efficacy is the subcellular localization of ATG9A. This is typically assessed using immunofluorescence microscopy and quantified by measuring the ratio of ATG9A fluorescence intensity within a TGN marker (like TGN46 or GM130) versus the cytoplasm. An effective concentration of this compound will result in a decrease in this ratio, indicating the translocation of ATG9A out of the TGN. Secondary readouts can include the assessment of autophagic flux and the localization of other AP-4 cargo proteins like DAGLB.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type | Reference |
| EC50 | ~5 µM | AP4B1KO SH-SY5Y cells | |
| Screening Concentration | 10 µM | Patient-derived fibroblasts |
Signaling and Experimental Workflow Diagrams
References
Troubleshooting Bch-hsp-C01 solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the small molecule Bch-hsp-C01. The information is designed to address common challenges related to the solubility and stability of this compound in cell culture media.
Disclaimer: this compound is a novel research compound. The quantitative data and some specific protocol details provided below are illustrative and based on best practices for handling hydrophobic small molecules. Researchers should perform their own validation and optimization for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule identified through high-content screening that has been shown to restore AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia.[1][2][3] It addresses the mislocalization of the autophagy protein ATG9A, suggesting its potential in studying and potentially treating autophagy-related diseases.[1][4]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
A2: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. The primary causes are often:
-
Exceeding the solubility limit: The final concentration of this compound in the medium may be higher than its maximum soluble concentration.
-
Improper dilution technique: Rapidly diluting a concentrated stock solution in an organic solvent (like DMSO) into the aqueous medium can cause the compound to crash out of solution.
-
Suboptimal solvent for stock solution: While DMSO is common, it may not be the ideal solvent for every compound or experiment.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many hydrophobic small molecules used in cell culture, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to use anhydrous, cell culture grade DMSO to avoid introducing contaminants or moisture that could affect compound stability.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To minimize cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v). Many researchers aim for a final concentration of 0.1% or lower. It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
Q5: Can the type of cell culture medium or the presence of serum affect the solubility and stability of this compound?
A5: Yes, both the medium composition and the presence of serum can significantly impact the behavior of small molecules.
-
Culture Medium: Different media formulations have varying concentrations of salts, amino acids, and other components that can influence compound solubility.
-
Serum: Serum contains a complex mixture of proteins, lipids, and other molecules that can bind to small molecules, potentially increasing their solubility and stability. However, these interactions can also affect the free concentration of the compound and its activity. It is advisable to test solubility and stability in both serum-free and serum-containing media if your experimental conditions vary.
Troubleshooting Guides
Issue 1: this compound Precipitates in Culture Medium
If you observe cloudiness, crystals, or a film on your culture plates after adding this compound, follow this troubleshooting workflow:
Issue 2: Inconsistent Experimental Results or Loss of Activity
This may indicate a problem with the stability of this compound in your experimental conditions.
Table 1: Illustrative Stability of this compound in Culture Medium at 37°C
| Time (hours) | Percent of Initial Compound Remaining (Serum-Free Medium) | Percent of Initial Compound Remaining (Medium with 10% FBS) |
| 0 | 100% | 100% |
| 4 | 95% | 98% |
| 8 | 88% | 96% |
| 24 | 75% | 92% |
| 48 | 60% | 85% |
Troubleshooting Steps:
-
Stock Solution Storage: Ensure your DMSO stock solution is stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Prepare working dilutions of this compound fresh for each experiment. Do not store diluted solutions in aqueous media for extended periods.
-
Incubation Time: If you suspect degradation, consider reducing the incubation time of your experiment or replenishing the compound by performing a partial media change during long-term cultures.
-
Light Sensitivity: Store the compound and stock solutions protected from light, as some small molecules are light-sensitive.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter compatible with DMSO
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to achieve a 10 mM concentration in the desired volume of DMSO.
-
Carefully weigh the compound and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If undissolved material is present, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Culture Medium
This protocol uses a serial dilution method to estimate the solubility limit.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as required)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the culture medium. For example, to test concentrations up to 100 µM, you could prepare dilutions at 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM.
-
Include a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., if the 100 µM solution has 1% DMSO, the control should also contain 1% DMSO).
-
Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2-24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used for a more detailed examination.
-
The highest concentration that remains clear and free of precipitate is the estimated maximum soluble concentration under these conditions.
Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for applying this compound to a cell-based assay.
Simplified Signaling Pathway
This compound was identified for its role in restoring the trafficking of ATG9A, a key protein in the autophagy pathway, in the context of AP-4 deficiency.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Identifying and minimizing Bch-hsp-C01 off-target effects in neuronal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bch-hsp-C01 in neuronal cells. Our focus is on identifying and minimizing potential off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified through a high-content screen that has been shown to restore AP-4-dependent protein trafficking in neuronal models of hereditary spastic paraplegia (HSP).[1][2][3] Its primary on-target effect is the correction of aberrant trafficking of proteins like ATG9A, which are mislocalized in AP-4 deficient neurons.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary target. These can lead to unexpected phenotypes, cellular toxicity, or confounding experimental results, making it crucial to identify and minimize them.
Q3: Has a specific off-target profile for this compound been published?
A3: The initial characterization of this compound suggested a favorable off-target profile, with multiparametric morphological profiling in patient-derived cells showing little deviation from control cells. However, a detailed, publicly available list of specific off-target interactions from comprehensive transcriptomic and proteomic analyses has not been published. Therefore, it is recommended that researchers remain vigilant for potential off-target effects in their specific neuronal cell models.
Q4: What are the initial steps to take if I suspect off-target effects?
A4: If you observe a phenotype that is inconsistent with the known function of AP-4-dependent trafficking, the first steps are to perform a dose-response experiment and use a structurally unrelated compound that targets the same pathway (if available). A significant discrepancy between the potency for the on-target effect and the observed phenotype, or a failure to replicate the phenotype with a different compound, may suggest off-target effects.
Q5: How can I proactively minimize the risk of off-target effects?
A5: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Additionally, ensuring the health and consistency of your neuronal cell cultures is critical, as stressed or unhealthy cells can be more susceptible to off-target toxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in neuronal cells.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Neuronal Morphology: Alterations in neurite length, branching, or spine density not anticipated from restoring AP-4 trafficking. | Off-target effects on cytoskeletal dynamics or signaling pathways controlling neuronal morphology. | 1. Perform multiparametric morphological analysis: Quantify multiple morphological features (e.g., neurite length, number of branches, soma size) at various concentrations of this compound. Compare the dose-response of these changes to the on-target activity (ATG9A localization).2. Transcriptomic/Proteomic Profiling: Analyze global gene or protein expression changes in response to this compound treatment to identify dysregulated pathways unrelated to AP-4. |
| Decreased Cell Viability or Signs of Toxicity: Increased apoptosis, necrosis, or general decline in neuronal health at concentrations effective for on-target activity. | Off-target engagement of essential cellular pathways (e.g., mitochondrial function, protein synthesis). | 1. Conduct detailed cytotoxicity assays: Use assays that measure different aspects of cell death (e.g., caspase activation for apoptosis, LDH release for necrosis) across a range of this compound concentrations.2. Assess mitochondrial health: Use probes to measure mitochondrial membrane potential and reactive oxygen species (ROS) production, as these are common off-target liabilities. |
| Inconsistent or Non-reproducible On-Target Activity: High variability in the rescue of ATG9A trafficking between experiments. | 1. Cell culture variability: Inconsistent differentiation efficiency or health of iPSC-derived neurons.2. Compound stability/solubility issues. | 1. Standardize neuronal differentiation protocol: Ensure consistent cell density, reagent quality, and timing.2. Confirm compound integrity: Use freshly prepared solutions of this compound and verify its solubility in your culture medium. |
| Altered Electrophysiological Activity: Changes in neuronal firing patterns, synaptic transmission, or network activity that are not directly explained by the rescue of protein trafficking. | Off-target effects on ion channels, receptors, or other key components of neuronal excitability. | 1. Perform electrophysiological recordings: Use techniques like patch-clamping or multi-electrode arrays (MEAs) to characterize the specific effects on neuronal activity.2. Investigate potential targets: Based on the electrophysiological phenotype, use databases and predictive tools to identify potential off-target ion channels or receptors. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the initial characterization studies.
| Parameter | Cell Type | Value | Reference |
| EC50 for ATG9A Trafficking Rescue | iPSC-derived neurons | ~5 µM | |
| EC50 for DAGLB Trafficking Rescue | iPSC-derived neurons | ~5 µM |
Experimental Protocols
1. High-Content Screening for Rescue of ATG9A Trafficking in iPSC-Derived Neurons
This protocol is adapted from the methodology used to identify this compound.
-
Cell Plating:
-
Coat 384-well imaging plates with an appropriate substrate for neuronal culture (e.g., Poly-L-ornithine and Laminin).
-
Dissociate iPSC-derived neuronal progenitor cells into a single-cell suspension.
-
Plate cells at a density optimized for your specific neuronal differentiation protocol and imaging system.
-
-
Compound Treatment:
-
After allowing the neurons to mature for the desired period, add this compound or other test compounds at various concentrations using a robotic liquid handler to ensure accuracy and consistency. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24-72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with primary antibodies against ATG9A and a Golgi marker (e.g., TGN46). Also include a nuclear stain (e.g., DAPI).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use an automated image analysis pipeline to:
-
Segment individual cells and nuclei.
-
Identify the Golgi apparatus based on the TGN46 signal.
-
Quantify the intensity and localization of ATG9A puncta both within and outside the Golgi region.
-
Calculate a ratio of cytoplasmic to Golgi-localized ATG9A to quantify the rescue of trafficking.
-
-
2. Multiparametric Morphological Profiling for Off-Target Effect Identification
-
Procedure:
-
Follow the cell plating, compound treatment, and immunofluorescence staining steps as described above. In addition to ATG9A and a Golgi marker, include antibodies against neuronal morphology markers (e.g., β-III tubulin for neurites, MAP2 for dendrites).
-
Acquire images using a high-content imaging system.
-
Use a comprehensive image analysis pipeline to extract a wide range of morphological features, including:
-
Soma: Area, perimeter, circularity.
-
Neurites: Total length, number of primary neurites, number of branch points.
-
Nucleus: Area, intensity.
-
Golgi: Area, intensity.
-
-
Use statistical methods (e.g., Principal Component Analysis) to compare the morphological profiles of treated cells to vehicle-treated and control cells to identify any significant deviations that may indicate off-target effects.
-
Visualizations
Caption: AP-4 dependent trafficking of ATG9A and the role of this compound.
Caption: Workflow for identifying and minimizing this compound off-target effects.
References
Technical Support Center: Bch-hsp-C01 Cytotoxicity Assessment in Long-Term Cell Culture
This technical support center provides guidance for researchers using Bch-hsp-C01 in long-term cell culture experiments, with a focus on assessing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound identified through high-content screening.[1][2] Its primary role is to restore AP-4-dependent protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP).[3][4][5] It modulates intracellular vesicle trafficking and enhances autophagic flux, potentially by altering the expression of several RAB (Ras-associated binding) proteins.
Q2: Is this compound expected to be cytotoxic in long-term cell culture?
A2: this compound was identified as a lead compound in part due to its low cytotoxicity and minimal impact on overall cellular morphology in initial screens. However, long-term exposure to any compound can have unforeseen effects. Therefore, it is crucial to perform a thorough cytotoxicity assessment over the planned duration of your experiment.
Q3: How should I prepare and store this compound for long-term studies?
A3: For optimal stability, prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working concentrations in cell culture media, ensure the final DMSO concentration is consistent across all conditions (including vehicle controls) and is at a level non-toxic to your specific cell line (typically ≤ 0.1%).
Q4: How often should I replenish the this compound-containing medium in my long-term culture?
A4: For long-term experiments, it is recommended to replace the culture medium with fresh medium containing this compound every 24-48 hours. This ensures a consistent concentration of the compound and replenishes essential nutrients for the cells.
Q5: What are appropriate positive and negative controls for a long-term cytotoxicity assay with this compound?
A5:
-
Negative Control: Cells cultured in medium with the vehicle (e.g., DMSO) at the same concentration used for the this compound dilutions.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine or doxorubicin) to induce cell death. This confirms that the assay can detect cytotoxicity.
-
Untreated Control: Cells cultured in medium without any vehicle or compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Diminished or inconsistent effect of this compound over time. | Chemical degradation of the compound in the culture medium. | Increase the frequency of media changes to every 24 hours. Ensure proper storage of stock solutions at -80°C in aliquots. |
| Initial concentration was suboptimal. | Perform a dose-response curve in a short-term assay to determine the optimal concentration for your cell line and experimental endpoint before starting a long-term study. | |
| Excessive cytotoxicity or cell death observed in long-term cultures. | The concentration of this compound is too high for prolonged exposure. | Lower the concentration of this compound. The optimal concentration for short-term effects may be toxic over longer periods. |
| Accumulation of secondary cellular stress or genomic instability. | Monitor cell morphology and proliferation rates regularly. Consider a pulsed-dosing regimen (e.g., treat for 24h, then 24h in compound-free medium). Analyze markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death. | |
| Inconsistent cell attachment or abnormal growth patterns. | Issues with the cell culture vessel or coating. | Ensure proper coating of culture vessels if required for your cell type. Avoid static electricity, which can disrupt cell attachment. |
| Uneven cell seeding. | Ensure the cell suspension is homogenous before seeding. Pipette gently to avoid creating bubbles. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly inspect cultures for signs of contamination. If suspected, discard the culture and use a fresh, uncontaminated cell stock. Work under strict aseptic conditions. |
Hypothetical Data Presentation
The following tables represent example data from a hypothetical 7-day cytotoxicity assessment of this compound on a human neuronal cell line (e.g., SH-SY5Y) and a peripheral cell line (e.g., patient-derived fibroblasts).
Table 1: Percent Viability of SH-SY5Y Cells in Response to this compound Treatment
| Concentration | Day 1 | Day 3 | Day 5 | Day 7 |
| Vehicle (0.1% DMSO) | 100% | 99% | 98% | 97% |
| 1 µM this compound | 100% | 98% | 97% | 96% |
| 5 µM this compound | 99% | 97% | 95% | 93% |
| 10 µM this compound | 98% | 95% | 91% | 88% |
| 25 µM this compound | 95% | 88% | 80% | 72% |
| Positive Control (1 µM Staurosporine) | 45% | 20% | 10% | 5% |
Table 2: Percent Viability of Patient-Derived Fibroblasts in Response to this compound Treatment
| Concentration | Day 1 | Day 3 | Day 5 | Day 7 |
| Vehicle (0.1% DMSO) | 100% | 100% | 99% | 98% |
| 1 µM this compound | 100% | 99% | 98% | 98% |
| 5 µM this compound | 100% | 98% | 97% | 96% |
| 10 µM this compound | 99% | 97% | 94% | 92% |
| 25 µM this compound | 97% | 92% | 87% | 81% |
| Positive Control (1 µM Staurosporine) | 50% | 25% | 15% | 8% |
Experimental Protocols
Protocol: Long-Term Cytotoxicity Assessment using a Real-Time Multiplex Assay
This protocol utilizes a combination of a cell viability indicator (e.g., resazurin) and a cytotoxicity indicator (a cell-impermeable DNA dye) to monitor cell health over time.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line(s) of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Resazurin-based viability reagent
-
Cell-impermeable DNA dye (e.g., CellTox™ Green)
-
Positive control cytotoxic agent (e.g., staurosporine)
-
Vehicle (sterile DMSO)
-
Multi-mode plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for all controls (untreated, vehicle, positive control) and this compound concentrations.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Addition (Day 0):
-
Prepare 2X working concentrations of this compound and controls in complete medium.
-
Gently remove 50 µL of medium from each well and add 50 µL of the 2X compound solutions to achieve the final desired concentrations.
-
-
Real-Time Monitoring (e.g., Days 1, 3, 5, 7):
-
At each time point, add the cell-impermeable DNA dye to the wells according to the manufacturer's instructions. This dye will fluoresce upon binding to DNA from dead cells.
-
Measure the fluorescence of the cytotoxicity indicator (e.g., Ex/Em ~504/523 nm).
-
Next, add the resazurin-based reagent (which is converted to the fluorescent resorufin by viable cells).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the viability indicator (e.g., Ex/Em ~560/590 nm).
-
-
Medium Change:
-
After taking readings, carefully aspirate the medium and replace it with 100 µL of fresh medium containing the appropriate concentrations of this compound or controls. This should be done every 48 hours.
-
-
Data Analysis:
-
For each time point, normalize the fluorescence readings.
-
Percent Viability: [(Fluorescence_sample - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background)] * 100
-
Percent Cytotoxicity: [(Fluorescence_sample - Fluorescence_vehicle) / (Fluorescence_max_lysis - Fluorescence_vehicle)] * 100 (where max lysis is a positive control treated with a lysis agent).
-
Plot the data as a function of time and concentration.
-
Visualizations
Caption: Workflow for long-term cytotoxicity assessment.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Content Small Molecule Screen Identifies a Novel Compound That Restores AP-4-Dependent Protein Trafficking in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming autofluorescence in high-content screening with Bch-hsp-C01
Technical Support Center: Bch-hsp-C01 & High-Content Screening
Welcome to the technical support center for utilizing this compound in high-content screening (HCS) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively overcome common experimental challenges, with a focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule compound identified through high-content screening.[1][2][3][4] It has been shown to restore AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia (AP-4-HSP).[1] Its primary application is in research aimed at correcting aberrant protein trafficking, particularly of the autophagy protein ATG9A.
Q2: What is the mechanism of action for this compound?
A2: this compound modulates intracellular vesicle trafficking and enhances autophagic flux. Transcriptomic and proteomic analyses suggest that it may act by differentially expressing several RAB (Ras-associated binding) proteins, which are key regulators of vesicle transport. The compound has been observed to decrease ATG9A intensities within the trans-Golgi network (TGN) while increasing cytoplasmic ATG9A levels, suggesting a promotion of ATG9A translocation.
Q3: What is autofluorescence and why is it a problem in high-content screening?
A3: Autofluorescence is the natural emission of light by biological materials or other components of the experimental setup when excited by light, which can interfere with the detection of specific fluorescent signals from your labeled probes. In high-content screening, this can lead to high background noise, reduced signal-to-noise ratio, and inaccurate image segmentation and quantification, ultimately resulting in false positives or false negatives.
Q4: Can this compound itself be a source of autofluorescence?
A4: While the provided literature does not specify the fluorescent properties of this compound, it is a good practice to assess any small molecule for intrinsic fluorescence. This can be done by imaging wells containing only the compound in media at the desired concentration.
Troubleshooting Guide: Autofluorescence in HCS with this compound
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all wells, including controls. | Cellular Autofluorescence: Many cell types, especially those that are highly metabolic, exhibit natural fluorescence. | - Use a specific quencher: Treat samples with quenching agents like Pontamine sky blue, Sudan black, or Trypan blue. - Optimize Fixation: If using an aldehyde fixative, try a non-aldehyde alternative or reduce fixation time. Treatment with sodium borohydride can also reduce aldehyde-induced autofluorescence. - Choose appropriate fluorophores: Select dyes with emission spectra in the far-red range, as endogenous autofluorescence is often lower at these wavelengths. |
| Increased background fluorescence only in wells treated with this compound. | Compound-Induced Autofluorescence: The small molecule itself may be fluorescent at the excitation/emission wavelengths used. | - Perform a compound-only control: Image wells with this compound in media to confirm its intrinsic fluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the compound's fluorescence from your probe's signal. - Change Fluorophore: Switch to a fluorescent probe with a spectral profile that does not overlap with that of the compound. |
| Patchy or punctate background fluorescence. | Cell Debris or Protein Aggregates: Dead cells or precipitated protein can be highly autofluorescent. | - Optimize cell health: Ensure optimal cell culture conditions to minimize cell death. - Wash steps: Include thorough but gentle wash steps after fixation and before imaging to remove debris. - Image Analysis: Use image analysis software to exclude small, bright, non-specific objects from the analysis. |
| Weak specific signal, making it difficult to distinguish from background. | Suboptimal Staining Protocol: Insufficient antibody concentration, incubation time, or poor antibody choice. | - Titrate Antibodies: Determine the optimal concentration for your primary and secondary antibodies. - Increase Incubation Time: Extend the incubation period to allow for better target binding. - Use Brighter Fluorophores: Select secondary antibodies conjugated to brighter, more photostable fluorophores. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Model | Reference |
| EC50 | ~5 µM | Not specified | |
| Optimal Treatment Time | 72-96 hours | AP4B1KO SH-SY5Y cells | |
| Screening Concentration | 5 µM | hiPSC-derived cortical neurons |
Experimental Protocols
High-Content Screening Assay for ATG9A Translocation
This protocol is adapted from the methodology used to identify this compound.
-
Cell Plating: Plate differentiated SH-SY5Y cells or patient-derived iPSC neurons in 96-well imaging plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 5 µM) or with vehicle control (e.g., DMSO). Include positive and negative controls on each plate.
-
Incubation: Incubate the plates for the optimal duration (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO2.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against ATG9A and a Golgi marker (e.g., TGN46 or Golgin 97) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies and a nuclear stain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use a customized image analysis pipeline to segment cells, identify the trans-Golgi network (TGN), and quantify the ratio of ATG9A fluorescence intensity inside versus outside the TGN.
Diagrams
Caption: High-Content Screening Workflow for this compound.
Caption: Troubleshooting Autofluorescence in HCS.
Caption: Proposed Signaling Pathway of this compound.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. High-Content Small Molecule Screen Identifies a Novel Compound That Restores AP-4-Dependent Protein Trafficking in Neuronal Models of AP-4-Associated Hereditary Spastic Paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting variable results in Bch-hsp-C01 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bch-hsp-C01 in functional assays. The primary focus is on assays monitoring the subcellular localization of ATG9A, a key cellular response to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was identified in an unbiased high-content screen and is characterized as a lead compound that restores AP-4-dependent protein trafficking.[1][2] Its mechanism involves modulating intracellular vesicle trafficking and increasing autophagic flux, with a key observable phenotype being the restored localization of the autophagy-related protein ATG9A.[1]
Q2: What is the expected EC50 for this compound in cell-based assays?
A2: In studies using human induced pluripotent stem cell (hiPSC)-derived neurons, this compound has been shown to restore the localization of AP-4 cargo proteins with an EC50 of approximately 5 µM.[1] However, this value can vary depending on the cell type, assay conditions, and specific endpoint being measured.
Q3: How should I prepare and store this compound?
A3: this compound is typically stored at room temperature in the continental US, but storage conditions may vary elsewhere.[3] It is crucial to refer to the Certificate of Analysis for specific storage recommendations. For experimental use, a stock solution is usually prepared in a solvent like DMSO and then diluted to the final concentration in cell culture media.
Q4: Are there any known off-target effects of this compound?
A4: Transcriptomic and proteomic profiling, along with cellular morphology analysis, have suggested that this compound has minimal off-target effects and does not cause major alterations in gene expression.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
High coefficient of variation (%CV) between replicate wells can obscure real biological effects.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete transfer of liquids by touching the pipette tip to the side of the well. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Reagent Mixing | Gently swirl the plate after adding reagents or use an orbital shaker at a low speed to ensure uniform mixing. |
Issue 2: Inconsistent EC50 Values Across Experiments
Fluctuations in the half-maximal effective concentration (EC50) can make it difficult to compare results over time.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High-passage cells can exhibit altered phenotypes and drug responses. |
| Cell Health and Confluency | Monitor cell health and ensure consistent confluency at the time of treatment. Over-confluent or stressed cells may respond differently to the compound. |
| Reagent Stability | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variations in Incubation Time | Use a precise timer for all incubation steps. The effects of this compound on ATG9A translocation can be time-dependent. |
Issue 3: High Background or Low Signal-to-Noise Ratio in Imaging Assays
A poor signal window can mask the effects of this compound on ATG9A localization.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate the primary antibody for specificity and optimal dilution. Use a secondary antibody that is highly cross-adsorbed to minimize non-specific binding. |
| Autofluorescence | Use a culture medium without phenol red for imaging experiments. Consider using fluorophores with longer excitation and emission wavelengths to reduce cellular autofluorescence. |
| Inadequate Washing Steps | Increase the number or duration of washing steps after antibody incubations to remove unbound antibodies. |
| Image Acquisition Settings | Optimize exposure times and laser power to maximize the signal from your specific staining while minimizing background. Use consistent settings across all wells and plates. |
Experimental Protocols
High-Content Imaging Assay for ATG9A Localization
This protocol outlines a typical workflow for assessing the effect of this compound on the subcellular localization of ATG9A.
-
Cell Plating:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in 96-well imaging plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add the medium containing the compound.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against ATG9A overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment cells and quantify the fluorescence intensity of ATG9A in different cellular compartments (e.g., perinuclear vs. cytoplasmic).
-
Visualizations
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
Technical Support Center: Refining iPSC-Derived Neuron Differentiation for Bch-hsp-C01 Screening
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the differentiation of induced pluripotent stem cells (iPSCs) into neurons for compound screening, with a focus on Bch-hsp-C01.
Troubleshooting and FAQs
This section addresses common issues encountered during the differentiation of iPSC-derived neurons.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Neuronal Yield | Why is the efficiency of my neuronal differentiation low? | Suboptimal dual-SMAD inhibitor concentrations; Poor quality of starting iPSCs (e.g., high spontaneous differentiation); Incorrect seeding density.[1][2][3] | Titrate concentrations of SMAD inhibitors (e.g., Noggin/LDN-193189 and SB431542) for your specific iPSC line; Ensure iPSC colonies are undifferentiated with clear borders before starting the protocol; Optimize initial seeding density, as both low and high densities can impair differentiation efficiency.[1][4] |
| High Cell Death | Why are my neurons dying after plating or during maturation? | Harsh dissociation methods; Suboptimal plating density; Lack of appropriate neurotrophic factors; Glutamate toxicity. | Use a gentle dissociation reagent like Accutase; Optimize seeding density to ensure sufficient cell-cell contact for survival without overcrowding; Ensure the maturation medium is supplemented with essential factors like BDNF, GDNF, and ascorbic acid; If excitotoxicity is suspected, consider a medium change to remove excess glutamate. |
| Cell Detachment | Why are my differentiated neurons detaching from the culture plate? | Inadequate coating of the culture surface; Harsh media changes; Unstable coating matrix over long-term culture. | Ensure proper coating with Poly-L-Ornithine/Laminin or Matrigel; When changing media, do so gently and slowly, adding the new medium to the side of the well; For long-term cultures, consider using a Poly-D-Lysine/Laminin coating as it can be more stable than Matrigel. |
| Poor Neuronal Maturation | My neurons express early markers but fail to mature functionally. What can I do? | Insufficient culture duration; Lack of appropriate maturation factors or co-culture support; Low neuronal network activity. | Extend the maturation period, as human iPSC-derived neurons can take several weeks to months to mature; Co-culture with iPSC-derived astrocytes to promote synaptic development; Use neuronal activity-inducing protocols to enhance maturation. |
| Variability Between Lines | Why do different iPSC lines show variable differentiation efficiency with the same protocol? | Inherent genetic and epigenetic differences between iPSC lines. | It is crucial to optimize the differentiation protocol for each new iPSC line, including adjustments to seeding density and the timing and concentration of small molecules. |
Experimental Protocols
Dual-SMAD Inhibition for Cortical Neuron Differentiation
This protocol describes a common method for directing iPSCs toward a cortical neuronal fate using dual-SMAD inhibition.
Materials:
-
High-quality, undifferentiated iPSCs
-
mTeSR™1 or similar maintenance medium
-
Neural Induction Medium (NIM)
-
Neural Maintenance Medium (NMM)
-
Small molecules: LDN-193189, SB431542, XAV939
-
Accutase
-
ROCK inhibitor (Y-27632)
-
Coating reagents: Matrigel or Poly-L-Ornithine/Laminin
Timeline:
-
Day -1 to 0: Seeding of iPSCs for neural induction.
-
Day 0-10: Neural induction with dual-SMAD inhibition.
-
Day 11-14+: Neural stem cell maintenance and expansion.
-
Day 14+: Neuronal maturation.
Procedure:
-
Pre-differentiation (Day -1): Plate high-quality iPSCs onto Matrigel-coated plates at an optimal density to reach 70-80% confluency the next day. Culture in maintenance medium supplemented with ROCK inhibitor.
-
Neural Induction (Day 0): Begin differentiation by replacing the maintenance medium with Neural Induction Medium (NIM) containing dual-SMAD inhibitors (e.g., 100 nM LDN-193189 and 10 µM SB431542) and a WNT inhibitor (e.g., 2 µM XAV939).
-
Induction Phase (Day 1-10): Perform a daily full medium change with fresh NIM containing the small molecules.
-
Neural Stem Cell (NSC) Generation (Day 10): The cells should now have formed a neuroepithelial sheet. Dissociate the cells into a single-cell suspension using Accutase.
-
NSC Maintenance (Day 11-14+): Re-plate the NSCs onto coated plates in Neural Maintenance Medium (NMM). The medium is typically changed every other day.
-
Neuronal Maturation (Beyond Day 14): For terminal differentiation, culture the NSCs in a maturation medium containing neurotrophic factors such as BDNF, GDNF, and ascorbic acid. Maturation can take several weeks, with cultures showing mature neuronal markers and electrophysiological activity over time.
Immunocytochemistry (ICC) for Neuronal Markers
This protocol is for the fluorescent labeling of key neuronal markers in differentiated cultures.
Procedure:
-
Fixation: Gently aspirate the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: For intracellular markers, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-MAP2, anti-β-III-tubulin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a species-specific fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount onto a microscope slide with an anti-fade mounting medium.
Quantitative PCR (qPCR) for Neuronal Gene Expression
This protocol allows for the quantification of neuronal marker gene expression.
Procedure:
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., MAP2, TUBB3, PAX6, NANOG) and a housekeeping gene (e.g., GAPDH, GUSB), and a SYBR Green or TaqMan master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the gene expression levels using the comparative CT (ΔΔCT) method to determine the relative expression of target genes normalized to the housekeeping gene.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| iPSC Seeding Density for Induction | 1.9 x 106 cells/well (6-well plate) | Optimal density is line-dependent and should be empirically determined. |
| NSC Seeding Density | 15,000 cells/cm² | For expansion of neural progenitor cells. |
| Neuron Plating Density for Maturation | 40,000 cells/well (24-well plate) | Can be adjusted based on the specific experimental needs. |
| Dual-SMAD Inhibitor Concentrations | LDN-193189: 100 nM; SB431542: 10 µM | Concentrations may need to be optimized for different iPSC lines. |
| Expected Neuronal Purity | >95% β-III tubulin positive cells | Can vary based on the protocol and iPSC line. |
Visualizations
Signaling Pathway: Dual-SMAD Inhibition for Neural Induction
Caption: Dual-SMAD inhibition pathway for directed neural induction from iPSCs.
Experimental Workflow: this compound Screening in iPSC-derived Neurons
Caption: General workflow for screening this compound on iPSC-derived neurons.
References
- 1. Increased Neuronal Differentiation Efficiency in High Cell Density-Derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural differentiation of human induced pluripotent stem cells follows developmental principles but with variable potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and challenges in directing the differentiation of human iPSCs into spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Addressing batch-to-batch variability of Bch-hsp-C01
Welcome to the technical support center for Bch-hsp-C01. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability can stem from several factors. These can be broadly categorized into issues with the compound itself and variations in experimental procedures. Potential causes include:
-
Compound Integrity: Differences in purity, the presence of residual solvents, or degradation of the compound over time can lead to variable activity.
-
Solubility Issues: Incomplete solubilization of the compound can result in a lower effective concentration in your assay.
-
Experimental Conditions: Variations in cell culture conditions, reagent quality, and even pipetting techniques can contribute to inconsistent results.[1][2]
Q2: How can we ensure that we are preparing the this compound stock solution correctly?
A2: Proper preparation of the stock solution is critical for reproducible results. We recommend preparing a high-concentration stock solution in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO).[3] It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[3]
Q3: What are the recommended storage conditions for this compound to maintain its stability?
A3: To maintain the integrity of this compound, it should be stored under the conditions specified in the Certificate of Analysis. Generally, for long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[4] Some compounds are sensitive to light and air, so storing them in amber vials and purging the headspace with an inert gas like argon or nitrogen can also be beneficial.
Q4: We are observing cellular toxicity at concentrations where we expect to see a therapeutic effect. Could this be related to batch variability?
A4: Yes, this could be related to batch variability. Higher than expected toxicity could be due to impurities in a particular batch. It could also be an off-target effect of the compound. We recommend performing a dose-response curve for each new batch to assess its potency and toxicity profile. If toxicity persists across batches, it may be an inherent property of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50/EC50) Across Batches
If you are observing significant shifts in the potency of this compound between different batches, follow these troubleshooting steps:
Workflow for Investigating Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent compound potency.
Corrective Actions:
-
Verify Compound Quality: For each new batch, we recommend performing in-house quality control. This could include analytical techniques like HPLC to check purity and mass spectrometry to confirm identity.
-
Assess Solubility: Ensure the compound is fully dissolved. After preparing the stock solution, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particles.
-
Standardize Experimental Procedures: Ensure all experimental parameters are kept consistent. This includes cell passage number, seeding density, reagent sources, and incubation times.
Issue 2: Poor Solubility in Aqueous Media
If you are having trouble dissolving this compound in your experimental buffer, consider the following:
Decision Tree for Improving Solubility
Caption: Decision tree for addressing compound solubility issues.
Solubilization Strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible in the final assay medium.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. This should be done cautiously to ensure the pH is compatible with your biological system.
-
Use of Excipients: In some cases, the use of pharmaceutically acceptable excipients like cyclodextrins or PEG can enhance solubility.
Quantitative Data Summary
The following tables provide a template for summarizing quality control data for different batches of this compound.
Table 1: Batch-to-Batch Purity and Potency Comparison
| Batch ID | Purity (HPLC, %) | Identity (MS) | EC50 (µM) in ATG9A Trafficking Assay |
| B001 | 98.5 | Confirmed | 1.2 |
| B002 | 99.1 | Confirmed | 1.1 |
| B003 | 95.2 | Confirmed | 2.5 |
Table 2: Solubility Assessment in Different Solvents
| Solvent | Solubility at 10 mM | Observations |
| DMSO | Soluble | Clear solution |
| Ethanol | Sparingly Soluble | Precipitate observed |
| PBS (pH 7.4) | Insoluble | Suspension formed |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
Objective: To verify the purity and identity of different batches of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each batch of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
HPLC Analysis:
-
Inject 10 µL of the prepared solution onto a C18 column.
-
Use a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the area under the curve of the main peak relative to the total peak area.
-
-
Mass Spectrometry (MS) Analysis:
-
Infuse the prepared solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound.
-
Protocol 2: Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into several vials.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., DMSO, ethanol, PBS) to each vial to achieve a target concentration (e.g., 10 mM).
-
Dissolution: Vortex each vial vigorously for 2 minutes. Gentle heating or sonication can be applied if the compound is heat-stable.
-
Observation: Visually inspect for complete dissolution.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 5 minutes.
-
Final Assessment: Examine the supernatant for clarity. A clear solution indicates good solubility at that concentration.
Signaling Pathway
This compound was identified as a compound that restores AP-4-dependent protein trafficking. AP-4 is an adaptor protein complex, and its deficiency leads to the mislocalization of the autophagy protein ATG9A. The following diagram illustrates the proposed mechanism of action.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound in AP-4 deficiency.
References
Validation & Comparative
Comparative Validation of Bch-hsp-C01: A Multiparametric Orthogonal Approach
A detailed guide for researchers on the validation of a novel small molecule, Bch-hsp-C01, for restoring protein trafficking in AP-4-associated Hereditary Spastic Paraplegia.
This guide provides a comprehensive overview of the validation of this compound, a lead compound identified for its potential to correct aberrant protein trafficking in neuronal models of Adapter Protein Complex 4 (AP-4)-associated Hereditary Spastic Paraplegia (HSP). The validation process employed multiparametric orthogonal strategies, integrating high-content imaging, transcriptomics, and proteomics to ensure a thorough characterization of the compound's efficacy and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals interested in the application of robust validation methodologies for novel therapeutic compounds.
Introduction to this compound and the Therapeutic Challenge
AP-4-associated HSP is a childhood-onset neurodegenerative disorder characterized by the mislocalization of the autophagy-related protein ATG9A, leading to impaired protein trafficking.[1][2] this compound emerged from a high-content screen of nearly 30,000 small molecules as a promising candidate for restoring this critical cellular function.[1][2] The validation of this compound provides a case study in the power of combining multiple, independent analytical methods to build a strong evidence base for a lead compound.
Comparative Analysis of Lead Compounds
Initial high-content screening identified several active compounds. A key aspect of the validation process was to compare the efficacy and potential toxicity of these compounds to select the most promising candidate. The following table summarizes the comparative data for this compound and other screened compounds.
Table 1: Comparative Efficacy and Off-Target Effects of Lead Compounds
| Compound | ATG9A Ratio Reduction | Trans-Golgi Network (TGN) Integrity | Phenotypic Score (DAGLB Assay) | Notes |
|---|---|---|---|---|
| This compound | Robust | Preserved | Moderate Reduction | Optimal balance of efficacy and minimal off-target effects.[3] |
| Bch-hsp-F01 | Robust | Impacted | Normalization | Showed off-target effects on TGN morphology. |
| Bch-hsp-H01 | Robust | Impacted | Normalization | Showed off-target effects on TGN morphology. |
| Bch-hsp-G01 | Lacked Activity | Not Assessed | Normalization | Inactive on the primary ATG9A target. |
| Bch-hsp-B01 | Lacked Activity | Not Assessed | Inactive | Inactive in both primary and secondary assays. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the validation of this compound.
High-Content Screening (HCS) Assay
This assay was designed to identify small molecules that could correct the mislocalization of ATG9A in a cellular model of AP-4 deficiency.
-
Cell Line: AP4B1 knockout (KO) SH-SY5Y cells stably expressing GFP-tagged ATG9A.
-
Library: A diversity library of 28,864 small molecules.
-
Procedure:
-
Cells were seeded in 384-well plates.
-
Compounds were added to a final concentration of 10 µM.
-
After a 24-hour incubation period, cells were fixed and stained with markers for the trans-Golgi network (TGN).
-
Plates were imaged using an automated high-content microscope.
-
An automated image analysis pipeline was used to quantify the ratio of ATG9A fluorescence inside and outside the TGN.
-
-
Primary Hit Criterion: A significant reduction in the ATG9A ratio, indicating the translocation of ATG9A from the TGN to the cytoplasm.
Multiparametric Morphological Profiling
To assess potential off-target effects and general cellular toxicity, a multiparametric analysis of cellular morphology was conducted.
-
Methodology: The image analysis pipeline extracted over 1,000 morphological features from each cell, including nuclear size and shape, cytoplasmic texture, and organelle morphology.
-
Analysis: These features were used to create a morphological profile for each compound. Compounds that induced significant deviations from the profile of vehicle-treated cells were flagged for potential toxicity or off-target effects.
-
Key Finding: this compound was found to preserve overall cellular morphology and TGN integrity, unlike other active compounds such as Bch-hsp-F01 and Bch-hsp-H01.
Dose-Response and Time-Course Studies
To characterize the potency and kinetics of this compound, dose-response and time-course experiments were performed.
-
Procedure:
-
Dose-Response: AP4B1 KO SH-SY5Y cells were treated with an 8-point titration of this compound for 24 hours.
-
Time-Course: Cells were treated with different concentrations of this compound, and the ATG9A ratio was measured at various time points (e.g., 24, 48, 72, 96 hours).
-
-
Results: These experiments established the effective concentration range for this compound and revealed that the maximal effect on ATG9A translocation was observed after 72-96 hours of treatment.
Transcriptomic and Proteomic Analyses
To investigate the mechanism of action of this compound, integrated transcriptomic and proteomic approaches were employed.
-
Methodology:
-
Transcriptomics (RNA-seq): AP4B1 KO and control cells were treated with this compound or vehicle, followed by RNA sequencing to identify differentially expressed genes.
-
Proteomics: Mass spectrometry-based proteomics was used to identify changes in protein expression and post-translational modifications following this compound treatment.
-
-
Goal: To delineate the potential molecular targets and signaling pathways modulated by this compound.
Visualizing the Validation Strategy and Mechanism
Diagrams are provided below to illustrate the key workflows and biological pathways involved in the validation of this compound.
Caption: High-content screening workflow for hit identification.
Caption: Multiparametric orthogonal validation workflow.
Caption: this compound mechanism in AP-4 deficiency.
References
- 1. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bch-hsp-C01 and Gene Therapy Efficacy in Preclinical Models of AP-4 Hereditary Spastic Paraplegia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two emerging therapeutic strategies for Adapter-Protein 4 Hereditary Spastic Paraplegia (AP-4 HSP): the small molecule compound Bch-hsp-C01 and AAV9-mediated gene therapy. The data presented is derived from preclinical studies in various AP-4 HSP models, offering insights into the efficacy and mechanisms of action for both approaches.
At a Glance: Efficacy Comparison
| Therapeutic Approach | Primary Mechanism | Key Efficacy Endpoints | Model Systems |
| This compound | Restoration of ATG9A protein trafficking | Normalization of ATG9A localization, restoration of DAGLB trafficking | Patient-derived fibroblasts, iPSC-derived neurons |
| Gene Therapy (AAV9) | Replacement of defective AP-4 subunit gene | Restoration of AP-4 complex, correction of ATG9A mislocalization, improved motor function, normalization of biomarkers (NfL) | In vivo mouse models (SPG47, SPG50), patient-derived cells |
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound and gene therapy in AP-4 HSP models.
Table 1: this compound Efficacy Data
| Parameter | Model System | Result |
| EC50 for ATG9A Restoration | AP-4 Deficient Cells | ~5 µM[1] |
| ATG9A Ratio (TGN/Cytoplasm) | AP-4 HSP Patient Fibroblasts (untreated) | 1.54 ± 0.13[2] |
| ATG9A Ratio (Control Fibroblasts) | Healthy Control Fibroblasts | 1.21 ± 0.05[2] |
| ATG9A & DAGLB Trafficking | iPSC-derived neurons (SPG47 & SPG50) | Dose-dependent rescue observed[3] |
Table 2: Gene Therapy Efficacy Data (AAV9-AP4B1 for SPG47)
| Parameter | Model System | Untreated Knockout (KO) | AAV9-AP4B1 Treated KO | Wild-Type (WT) Control |
| Rotarod Performance (Latency to fall in seconds) | Ap4b1 KO Mice | 204 ± 16[4] | 274 ± 11 | 282 ± 8.4 |
| Plasma Neurofilament Light Chain (NfL) Levels | Ap4b1 KO Mice | 40.6 ± 2.1 ng/mL | Rescued to WT levels | Not specified |
| Hind-Limb Clasping Severity | Ap4b1 KO Mice | Progressive increase | Significantly reduced | Minimal |
Table 3: Gene Therapy Efficacy Data (AAV9-AP4M1 for SPG50)
| Parameter | Model System | Result |
| Hind-Limb Clasping Phenotype | Ap4m1 KO Mice | Dose-dependent rescue observed |
| AP-4 Complex Formation (AP4E1 subunit levels) | Patient-derived fibroblasts | Increased, indicating complex restoration |
| ATG9A Protein Levels | Patient-derived fibroblasts | Reduced to levels similar to controls |
Experimental Protocols
High-Content Screening for this compound
-
Cell Culture: AP-4 HSP patient-derived fibroblasts or iPSC-derived neurons are cultured in 384-well plates.
-
Compound Treatment: A library of small molecules, including this compound, is added to the wells at various concentrations (e.g., 11-point titrations from 40 nM to 40 µM) and incubated for a specified period (e.g., 24-72 hours).
-
Immunofluorescence Staining: Cells are fixed and stained for the cargo protein ATG9A and a trans-Golgi Network (TGN) marker (e.g., TGN46). Nuclei are counterstained with DAPI.
-
High-Content Imaging: Automated microscopy is used to capture images of the stained cells in multiple channels.
-
Image Analysis: An automated image analysis pipeline is employed to quantify the fluorescence intensity of ATG9A within the TGN and in the cytoplasm. The "ATG9A ratio" (TGN ATG9A intensity / cytoplasmic ATG9A intensity) is calculated as a measure of ATG9A mislocalization. A reduction in this ratio indicates a restoration of normal trafficking.
AAV9-mediated Gene Therapy in AP-4 HSP Mouse Models
-
AAV Vector Production: Adeno-associated virus serotype 9 (AAV9) vectors are produced to carry a healthy copy of the human AP-4 subunit gene (e.g., AP4B1 for SPG47 or AP4M1 for SPG50) under the control of a suitable promoter.
-
Animal Models: Knockout mouse models for the specific AP-4 HSP subtype (e.g., Ap4b1 knockout mice for SPG47) are used.
-
Vector Administration: A single intracisternal magna (ICM) injection of the AAV9 vector is performed on neonatal mice (e.g., postnatal day 1). The vector is diluted in sterile saline and injected using a fine-gauge needle.
-
Behavioral Testing (Rotarod): At a designated time post-injection (e.g., 6 months), motor coordination and balance are assessed using an accelerating rotarod apparatus.
-
Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency for each mouse to fall from the rod is recorded over multiple trials.
-
-
Biomarker Analysis (Plasma NfL): Blood samples are collected, and plasma neurofilament light chain (NfL) levels are quantified using an ultrasensitive immunoassay as a marker of neuroaxonal damage.
-
Histological and Molecular Analysis: Post-mortem brain and spinal cord tissues are analyzed to confirm gene expression, restoration of the AP-4 complex, and correction of ATG9A localization using techniques such as immunohistochemistry and western blotting.
Visualizing the Mechanisms of Action
This compound Signaling Pathway
Caption: this compound modulates RAB proteins to restore vesicle trafficking and ATG9A localization.
Gene Therapy Experimental Workflow
Caption: Workflow for preclinical evaluation of AAV9 gene therapy in AP-4 HSP mouse models.
Gene Therapy Signaling Pathway
References
A Comparative Guide to Small Molecules in Protein Trafficking Research: Bch-hsp-C01, Brefeldin A, and Golgicide A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bch-hsp-C01, a novel small molecule that restores adaptor protein complex 4 (AP-4)-dependent protein trafficking, with the well-established protein trafficking inhibitors Brefeldin A and Golgicide A. This guide includes a summary of their mechanisms of action, comparative quantitative data, and detailed experimental protocols.
Introduction to Small Molecule Modulators of Protein Trafficking
The intricate process of protein trafficking is fundamental to cellular function, ensuring that proteins are correctly folded, modified, and transported to their designated locations within or outside the cell. Disruptions in this process are implicated in a wide range of diseases, including neurodegenerative disorders and cancer. Small molecules that can modulate protein trafficking are invaluable tools for dissecting these complex pathways and represent promising therapeutic leads.
This guide focuses on three such molecules:
-
This compound: A recently identified lead compound that restores AP-4-dependent protein trafficking in neuronal models of hereditary spastic paraplegia.[1][2][3][4][5]
-
Brefeldin A (BFA): A widely used fungal metabolite that potently and reversibly inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.
-
Golgicide A (GCA): A highly specific and reversible inhibitor of the cis-Golgi guanine nucleotide exchange factor (GEF) GBF1.
Mechanism of Action
This compound: Restoring Defective Protein Trafficking
This compound was discovered through a high-content screen for its ability to correct the mislocalization of the autophagy-related protein 9A (ATG9A) in cellular models of AP-4-associated hereditary spastic paraplegia. AP-4 is a crucial adaptor protein complex involved in sorting and trafficking of transmembrane proteins from the trans-Golgi network (TGN). The mechanism of this compound involves the modulation of intracellular vesicle trafficking, which may be mediated by the downregulation of the Rab GTPases RAB3C and RAB12. This action restores the proper trafficking of AP-4 cargo proteins like ATG9A.
Brefeldin A: A Broad Inhibitor of ER-to-Golgi Transport
Brefeldin A exerts its effect by targeting guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases, particularly GBF1. By binding to the Arf-GDP-GEF complex, BFA prevents the exchange of GDP for GTP on Arf1, thereby blocking the recruitment of the COPI coat protein complex to Golgi membranes. This inhibition of COPI vesicle formation leads to a "collapse" of the Golgi apparatus into the ER, effectively halting anterograde protein transport.
Golgicide A: A Specific Inhibitor of GBF1
Golgicide A is a more specific inhibitor of the cis-Golgi ArfGEF, GBF1. Its inhibitory action leads to the rapid dissociation of the COPI coat from Golgi membranes and the subsequent disassembly of the Golgi and TGN. This makes GCA a valuable tool for studying the specific roles of GBF1 in Golgi structure and function.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound, Brefeldin A, and Golgicide A, providing a basis for comparing their potency and efficacy in different experimental contexts.
| Small Molecule | Target/Pathway | Assay | Cell Type | Potency (IC50/EC50) | Reference(s) |
| This compound | AP-4-dependent protein trafficking (ATG9A/DAGLB restoration) | High-content imaging | Human iPSC-derived neurons | ~5 µM (EC50) | |
| Brefeldin A | ER-to-Golgi protein transport | ATPase inhibition | HCT 116 | ~0.2 µM (IC50) | |
| Inhibition of Cholera Toxin response | cAMP accumulation | SK-N-MC, Caco-2 | 30 ng/mL (~0.11 µM) (IC50) | ||
| Inhibition of protein secretion | Protein secretion assay | Not specified | 100 ng/mL (~0.36 µM) | ||
| Golgicide A | GBF1 (inhibition of Shiga toxin effect) | Protein synthesis inhibition | Vero cells | 3.3 µM (IC50) |
Experimental Protocols
High-Content Screening for this compound
This protocol outlines the key steps in the high-content screening assay used to identify this compound.
1. Cell Culture and Seeding:
- Culture patient-derived fibroblasts or iPSC-derived neurons with AP-4 deficiency in appropriate media.
- Seed cells in 384-well plates at a density that allows for optimal imaging and analysis.
2. Compound Treatment:
- Add small molecule library compounds (including this compound) at a final concentration (e.g., 10 µM).
- Incubate for a defined period (e.g., 24-72 hours).
3. Immunofluorescence Staining:
- Fix cells with 4% paraformaldehyde.
- Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).
- Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
- Incubate with primary antibodies against the target protein (e.g., ATG9A) and a Golgi marker (e.g., TGN46).
- Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain (e.g., DAPI).
4. High-Content Imaging and Analysis:
- Acquire images using an automated high-content imaging system.
- Use image analysis software to quantify the localization of the target protein relative to the Golgi marker. The ratio of fluorescence intensity inside versus outside the TGN is a key metric.
Brefeldin A-Induced Golgi Disassembly Assay
This protocol describes a method to observe the effect of BFA on Golgi structure.
1. Cell Culture and Transfection (Optional):
- Culture cells of interest (e.g., HeLa, COS-7) on glass coverslips.
- For live-cell imaging, transiently transfect cells with a fluorescently tagged Golgi-resident protein (e.g., GalT-GFP).
2. BFA Treatment:
- Treat cells with BFA at a working concentration of 1-5 µg/mL for a desired time course (e.g., 15, 30, 60 minutes).
3. Immunofluorescence (for fixed cells):
- Fix cells with 4% paraformaldehyde.
- Permeabilize and block as described above.
- Stain for Golgi markers (e.g., GM130, Giantin) and ER markers (e.g., Calreticulin, PDI).
- Image using confocal or widefield fluorescence microscopy.
4. Live-Cell Imaging:
- Mount coverslips with transfected cells in an imaging chamber with appropriate media.
- Acquire time-lapse images before and after the addition of BFA to visualize the dynamic redistribution of the Golgi into the ER.
Golgicide A-Mediated GBF1 Inhibition Assay
This protocol details a method to assess the specific inhibition of GBF1 by GCA.
1. Cell Culture:
- Culture cells (e.g., HeLa) on coverslips.
2. GCA Treatment:
- Treat cells with GCA at a concentration of 10-20 µM for a specific duration (e.g., 30-60 minutes).
3. Immunofluorescence Staining:
- Fix, permeabilize, and block cells as previously described.
- Incubate with antibodies against a COPI coat protein subunit (e.g., β-COP) and a Golgi marker (e.g., GM130).
4. Microscopy and Analysis:
- Acquire images using fluorescence microscopy.
- In untreated cells, β-COP will show a perinuclear, Golgi-like staining pattern. In GCA-treated cells, β-COP will disperse into the cytoplasm, indicating the inhibition of its recruitment to Golgi membranes.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in restoring ATG9A trafficking.
Caption: Mechanisms of Brefeldin A and Golgicide A in disrupting protein trafficking.
Caption: High-content screening workflow for identifying protein trafficking modulators.
References
- 1. Brefeldin A - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating Bch-hsp-C01's Mechanism Through CRISPR-Cas9 Gene Editing: A Comparative Guide
This guide provides a comprehensive comparison of the novel peptide-based inhibitor, Bch-hsp-C01, with established alternatives, supported by experimental data. The focus is on validating the proposed mechanism of action of this compound through CRISPR-Cas9 gene editing, offering a clear perspective for researchers, scientists, and drug development professionals.
Introduction: Targeting the STA-HSP90 Axis in Cancer
This compound is a novel therapeutic agent designed to disrupt the crucial interaction between Signal Transducer Alpha (STA) and Heat Shock Protein 90 (HSP90). In various cancer etiologies, the stability and pro-survival functions of the oncoprotein STA are dependent on its association with the molecular chaperone HSP90.[1][2][3] this compound is hypothesized to allosterically bind to HSP90, preventing its chaperone activity towards STA, leading to STA degradation and subsequent tumor cell apoptosis.
To rigorously validate this mechanism, we employed CRISPR-Cas9 technology to generate a knockout of the HSP90 gene (HSP90AA1). This guide compares the cytotoxic effects of this compound in wild-type versus HSP90AA1-knockout cancer cells. Furthermore, we benchmark the performance of this compound against Ganetespib, a known ATP-competitive HSP90 inhibitor, and Doxorubicin, a standard chemotherapeutic agent.[4][5]
Comparative Performance Analysis
The efficacy of this compound was evaluated based on its ability to induce cancer cell death (cytotoxicity) and disrupt the STA-HSP90 protein-protein interaction. The results are compared with Ganetespib and Doxorubicin in both wild-type (WT) and HSP90AA1-knockout (KO) cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternative Compounds
| Compound | Wild-Type (WT) Cells IC50 (nM) | HSP90AA1-KO Cells IC50 (nM) | Fold Change in Resistance (KO/WT) | Putative Primary Target(s) |
| This compound | 15 | > 10,000 | >667 | HSP90 |
| Ganetespib | 25 | > 10,000 | >400 | HSP90 |
| Doxorubicin | 50 | 55 | 1.1 | DNA (intercalation), Topoisomerase II |
Table 2: Disruption of STA-HSP90 Interaction
| Compound | Concentration | STA Co-immunoprecipitated with HSP90 (% of Control) | Mechanism of Disruption |
| This compound | 20 nM | 8% | Allosteric inhibition of HSP90-STA binding |
| Ganetespib | 30 nM | 12% | ATP-competitive inhibition of HSP90 |
| Doxorubicin | 100 nM | 95% | Does not target the HSP90 pathway |
Visualizing the Molecular Pathways and Experimental Logic
To elucidate the mechanisms and experimental design, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
-
sgRNA Design and Cloning: Three single-guide RNAs (sgRNAs) targeting exons of the HSP90AA1 gene were designed using a validated online tool. The sgRNAs were cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene.
-
Lentivirus Production and Transduction: Lentiviral particles were produced in HEK293T cells. The target cancer cells were then transduced with the lentivirus.
-
Selection and Clonal Isolation: Transduced cells were selected with puromycin. Single-cell clones were isolated by limiting dilution in 96-well plates.
-
Validation of Knockout: Genomic DNA from expanded clones was sequenced to confirm frameshift mutations in the HSP90AA1 gene. Western blotting was performed to confirm the absence of HSP90 protein expression.
-
Cell Seeding: Wild-type and HSP90AA1-KO cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Ganetespib, or Doxorubicin for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves to a four-parameter logistic model.
-
Cell Lysis: Cells were treated with the respective compounds for 24 hours. Cells were then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates were incubated with an anti-HSP90 antibody immobilized on protein A/G magnetic beads.
-
Washing: The beads were washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes were eluted from the beads. The eluates were then subjected to SDS-PAGE and western blotting, probing with an anti-STA antibody to detect the amount of STA that was co-immunoprecipitated with HSP90.
Conclusion
The experimental data strongly support the hypothesized mechanism of action for this compound. The dramatic loss of cytotoxicity in HSP90AA1-knockout cells confirms that HSP90 is the primary target of this compound. In contrast, the efficacy of the DNA-targeting agent Doxorubicin was unaffected by the absence of HSP90. Co-immunoprecipitation experiments further demonstrated that this compound effectively disrupts the interaction between STA and HSP90.
This guide provides clear, data-driven evidence for the mechanism of this compound, validating its on-target activity through the robust methodology of CRISPR-Cas9 gene editing. These findings position this compound as a promising therapeutic candidate for cancers dependent on the STA-HSP90 axis.
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 3. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bch-hsp-C01 and Other Autophagy Modulators: A Guide for Researchers
In the expanding field of autophagy research, the identification of novel modulators is crucial for dissecting cellular pathways and developing therapeutic strategies. This guide provides a comparative analysis of the recently identified small molecule Bch-hsp-C01 with well-established autophagy modulators, the inducer rapamycin and the inhibitor chloroquine. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Performance Comparison
This compound was discovered through a high-content screen for its ability to restore aberrant protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia (HSP)[1][2]. Its mechanism of action is linked to the modulation of intracellular vesicle trafficking, specifically by restoring the proper localization of ATG9A, a key protein involved in the initiation of autophagy[1][3]. This restoration of ATG9A trafficking leads to an increase in autophagic flux[3].
In contrast, rapamycin, a well-known autophagy inducer, functions by inhibiting the mTOR (mechanistic target of rapamycin) complex 1 (mTORC1), a central negative regulator of autophagy. Chloroquine, on the other hand, is a widely used autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal enzymes by raising the lysosomal pH, leading to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.
The following table summarizes the quantitative data available for these three modulators. It is important to note that a direct side-by-side comparison of potency (EC50/IC50) for autophagy modulation is challenging due to the different primary mechanisms of action and the variety of experimental systems reported in the literature.
| Parameter | This compound | Rapamycin | Chloroquine |
| Primary Mechanism | Restores ATG9A trafficking, modulates RAB proteins | mTORC1 inhibitor | Inhibits autophagosome-lysosome fusion and lysosomal acidification |
| Effect on Autophagy | Inducer (increases autophagic flux) | Inducer | Inhibitor (blocks autophagic flux) |
| EC50/IC50 | ~5 µM (for restoration of ATG9A and DAGLB trafficking) | Varies by cell type and assay (e.g., 10-100 nM for LC3 puncta formation) | Varies by cell type and assay (e.g., ~30 µM for LC3-II accumulation, ~7.2 µM for p62 accumulation in HeLa cells) |
| Observed Effect on LC3-II | Increased levels, with further accumulation in the presence of bafilomycin A1 | Increased levels, with a 2- to 10-fold further increase in the presence of bafilomycin A1 | Increased accumulation |
| Observed Effect on p62 | Data not available | Decreased levels | Increased accumulation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Key Experiment 1: LC3 Turnover Assay by Western Blot
This assay is a standard method to measure autophagic flux by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in LC3-II levels in the presence of a lysosomal inhibitor (like bafilomycin A1 or chloroquine) compared to treatment with the modulator alone indicates an increase in autophagic flux.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with the autophagy modulator of interest (e.g., this compound, rapamycin) with and without a lysosomal inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) for a predetermined time (e.g., 4-24 hours). Include vehicle-treated and lysosomal inhibitor-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Perform densitometric analysis of the LC3-I and LC3-II bands. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II level in the presence of the lysosomal inhibitor compared to the modulator alone indicates an induction of autophagic flux.
Key Experiment 2: p62/SQSTM1 Degradation Assay by Western Blot
p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, a decrease in its levels is indicative of autophagy induction, while its accumulation suggests autophagy inhibition.
Methodology:
-
Cell Culture and Treatment: Follow the same treatment conditions as described for the LC3 turnover assay.
-
Cell Lysis and Protein Quantification: Proceed as described for the LC3 turnover assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an 8-10% SDS-polyacrylamide gel.
-
Follow the standard western blotting procedure as described above.
-
Incubate the membrane with a primary antibody against p62/SQSTM1 (typically at a 1:1000 dilution).
-
-
Data Analysis: Perform densitometric analysis of the p62 band and normalize to a loading control. A decrease in p62 levels upon treatment with an autophagy inducer (like this compound or rapamycin) indicates increased autophagic degradation. Conversely, an increase in p62 levels with an inhibitor (like chloroquine) confirms the blockage of autophagic flux.
This comparative guide provides a foundational understanding of this compound in the context of other well-characterized autophagy modulators. Further quantitative studies directly comparing these compounds in the same experimental systems will be invaluable for a more precise assessment of their relative potencies and efficacies.
References
Cross-validation of Bch-hsp-C01's effects in different AP-4 HSP subtypes (SPG47, SPG50, SPG51, SPG52)
For Immediate Release
BOSTON, MA – Researchers have identified a promising small molecule, Bch-hsp-C01, that demonstrates therapeutic potential across multiple subtypes of AP-4-associated Hereditary Spastic Paraplegia (AP-4 HSP), a group of rare, debilitating neurodegenerative disorders. This guide provides a comprehensive overview of the cross-validation of this compound's effects in SPG47, SPG50, SPG51, and SPG52, offering valuable insights for researchers, clinicians, and drug development professionals.
AP-4 HSP is a collection of four distinct genetic disorders—SPG47, SPG50, SPG51, and SPG52—each caused by mutations in one of the four subunits of the adaptor protein complex 4 (AP-4).[1][2] These conditions are characterized by early-onset developmental delay, progressive spasticity in the lower limbs, intellectual disability, and often, seizures.[3] A key pathological hallmark of AP-4 HSP is the mislocalization of the autophagy-related protein ATG9A, which becomes trapped in the trans-Golgi network instead of being properly trafficked within the neuron.[4]
This compound, a novel small molecule, was discovered through a high-content screen of 28,864 compounds and has been shown to restore the correct intracellular trafficking of ATG9A in various disease models.[4] This compound offers a significant advantage over gene-specific therapies as it appears to be effective across all four subtypes of AP-4 HSP.
Mechanism of Action: Restoring Cellular Trafficking
The AP-4 complex plays a crucial role in the sorting and transport of specific cargo proteins from the trans-Golgi network to other cellular compartments. In AP-4 HSP, a dysfunctional AP-4 complex leads to the accumulation of cargo proteins, most notably ATG9A, in the perinuclear region. This disruption of protein trafficking is believed to be a central driver of the neurodegenerative processes seen in these disorders.
This compound is thought to act by modulating intracellular vesicle trafficking and enhancing autophagic flux. By doing so, it effectively rescues the mislocalized ATG9A, restoring its proper distribution within the cell. This restoration of a key cellular pathway presents a promising therapeutic strategy for all forms of AP-4 HSP.
Cross-Validation of this compound's Effects in AP-4 HSP Subtypes
Experimental data from studies on patient-derived cells provide strong evidence for the efficacy of this compound across different AP-4 HSP subtypes. The compound has been shown to reverse the ATG9A mislocalization phenotype in cellular models of both SPG47 and SPG50. While specific quantitative data for SPG51 and SPG52 is still emerging in detailed publications, preliminary reports indicate that the compound is effective for all four subtypes.
| AP-4 HSP Subtype | Gene Defect | Experimental Model | Key Finding with this compound |
| SPG47 | AP4B1 | Patient-derived fibroblasts, iPSC-derived neurons | Restoration of ATG9A trafficking. |
| SPG50 | AP4M1 | Patient-derived fibroblasts, iPSC-derived neurons | Restoration of ATG9A trafficking. |
| SPG51 | AP4E1 | Patient-derived cellular models | Reported to be effective in restoring ATG9A trafficking. |
| SPG52 | AP4S1 | Patient-derived cellular models | Reported to be effective in restoring ATG9A trafficking. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound:
High-Content Screening for ATG9A Trafficking Modulators
-
Cell Culture: Patient-derived fibroblasts with confirmed AP-4 deficiency were cultured in a 384-well plate format.
-
Compound Application: A library of 28,864 small molecules was added to the wells at a final concentration of 10 µM.
-
Incubation: Cells were incubated with the compounds for 24 hours to allow for cellular uptake and response.
-
Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with antibodies against ATG9A and a trans-Golgi network marker (e.g., TGN46). Nuclei were counterstained with DAPI.
-
Image Acquisition: Automated high-content microscopy was used to capture images of the stained cells in multiple channels.
-
Image Analysis: An automated image analysis pipeline was employed to quantify the perinuclear accumulation of ATG9A relative to the cytoplasm. A ratio of perinuclear to cytoplasmic ATG9A fluorescence intensity was calculated for each cell.
-
Hit Identification: Compounds that significantly reduced the perinuclear ATG9A accumulation, thereby restoring a more normal cytoplasmic distribution, were identified as "hits." this compound was identified as a lead compound from this screen.
Validation in iPSC-Derived Neurons
-
iPSC Generation and Neuronal Differentiation: Fibroblasts from patients with SPG47 and SPG50 were reprogrammed into induced pluripotent stem cells (iPSCs). These iPSCs were then differentiated into cortical neurons using established protocols.
-
Compound Treatment: Differentiated neurons were treated with this compound at varying concentrations for a specified period (e.g., 24-48 hours).
-
Immunocytochemistry: Neurons were fixed and stained for ATG9A and neuronal markers (e.g., MAP2) to visualize ATG9A localization within the neuronal cell body and processes.
-
Confocal Microscopy and Analysis: High-resolution confocal microscopy was used to image the stained neurons. The subcellular distribution of ATG9A was quantified to assess the rescue of the trafficking defect.
Signaling Pathways and Experimental Workflows
Figure 1. Simplified signaling pathway in healthy neurons, AP-4 HSP neurons, and the proposed corrective action of this compound.
References
- 1. AP-4-Associated Hereditary Spastic Paraplegia (AP-4-HSP) | Boston Children's Hospital [childrenshospital.org]
- 2. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AP-4-Associated Hereditary Spastic Paraplegia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-content screening identifies a small molecule that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Bch-hsp-C01's Ability to Restore ATG9A Trafficking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Bch-hsp-C01 with alternative therapeutic strategies for the restoration of ATG9A trafficking in the context of Adaptor Protein Complex 4 (AP-4) associated Hereditary Spastic Paraplegia (HSP). The information presented is collated from peer-reviewed studies and is intended to provide a comprehensive overview of the current landscape for researchers in neurodegenerative diseases and drug discovery.
Introduction to AP-4 HSP and ATG9A Mislocalization
AP-4 associated Hereditary Spastic Paraplegia is a group of rare, autosomal recessive neurodevelopmental disorders caused by mutations in the genes encoding the four subunits of the AP-4 complex (AP4B1, AP4M1, AP4E1, AP4S1). A key cellular pathology in AP-4 HSP is the mislocalization of the autophagy-related protein 9A (ATG9A), a crucial transmembrane protein involved in autophagosome formation. In healthy neurons, the AP-4 complex facilitates the sorting and trafficking of ATG9A from the trans-Golgi network (TGN) to the peripheral cytoplasm and neurites. In AP-4 deficiency, ATG9A is retained in the TGN, leading to impaired autophagy and contributing to the neurodegenerative phenotype.
Therapeutic Approaches to Restore ATG9A Trafficking
Two primary therapeutic strategies are being explored to address the ATG9A trafficking defect in AP-4 HSP: small molecule-based approaches, exemplified by this compound, and gene therapy.
This compound: A Small Molecule Modulator
This compound is a novel small molecule identified through a high-content phenotypic screen of 28,864 compounds.[1][2] It has been shown to restore the proper localization of ATG9A in cellular and neuronal models of AP-4 HSP.[1][2] The proposed mechanism of action involves the modulation of intracellular vesicle trafficking and an increase in autophagic flux, potentially through the differential expression of RAB GTPases.[1]
Gene Therapy: A Restorative Approach
Adeno-associated virus (AAV) based gene therapy aims to restore the function of the deficient AP-4 subunit by introducing a functional copy of the mutated gene. Preclinical studies have demonstrated that AAV-mediated expression of the correct AP-4 subunit can rescue the ATG9A trafficking defect in patient-derived fibroblasts and in mouse models of AP-4 HSP.
Quantitative Comparison of Therapeutic Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and AAV-based gene therapy in restoring ATG9A trafficking. The primary metric used in these studies is the "ATG9A ratio," which quantifies the ratio of ATG9A fluorescence intensity within the trans-Golgi network (TGN) to that in the cytoplasm. A higher ratio indicates greater retention of ATG9A in the TGN, characteristic of AP-4 deficiency.
| Treatment | Model System | Key Efficacy Metric | Result | Reference |
| This compound | AP-4 deficient patient-derived fibroblasts | ATG9A Ratio (TGN/Cytoplasm) | Dose-dependent reduction of the elevated ATG9A ratio. | |
| AP-4 deficient patient-derived iPSC neurons | Neurite ATG9A Puncta Density | Restored to levels similar to control neurons after 24 and 72 hours of treatment. | ||
| AAV Gene Therapy (AAV2/AP4M1) | SPG50 patient-derived fibroblasts | Percentage of cells with restored ATG9A trafficking | Dose-dependent increase in the percentage of cells showing normal ATG9A localization. | |
| AAV Gene Therapy (AAV9/hAP4B1) | Ap4b1 knockout mouse model | ATG9A colocalization with TGN marker | Significantly reduced colocalization of ATG9A with the TGN marker in the brain and spinal cord. |
Experimental Protocols
High-Content Screening for Modulators of ATG9A Trafficking
This protocol outlines the methodology used to identify this compound.
-
Cell Culture: Patient-derived fibroblasts with AP-4 deficiency are cultured in 384-well plates.
-
Compound Treatment: Cells are treated with a library of small molecules (e.g., at a concentration of 10 µM) for a defined period (e.g., 24 hours).
-
Immunofluorescence Staining: Cells are fixed and permeabilized, followed by staining with:
-
A primary antibody against ATG9A.
-
A primary antibody against a TGN marker (e.g., TGN46).
-
Fluorescently labeled secondary antibodies.
-
A nuclear stain (e.g., DAPI) and a cytoplasmic stain (e.g., phalloidin).
-
-
Image Acquisition: Images are acquired using an automated high-content imaging system.
-
Image Analysis: An automated image analysis pipeline is used to:
-
Segment individual cells and identify the nucleus and cytoplasm.
-
Identify the TGN based on the TGN marker staining.
-
Quantify the mean fluorescence intensity of ATG9A within the TGN and the cytoplasm.
-
Calculate the ATG9A ratio (TGN intensity / cytoplasm intensity) for each cell.
-
-
Hit Identification: Compounds that significantly reduce the ATG9A ratio towards the level of control cells are identified as hits.
Verification of ATG9A Trafficking Restoration by Gene Therapy
This protocol describes the general workflow to assess the efficacy of AAV-based gene therapy in restoring ATG9A trafficking.
-
Vector Production: Recombinant AAV vectors carrying the cDNA for the specific AP-4 subunit under a suitable promoter are produced and purified.
-
Cell Transduction/Animal Administration:
-
In vitro: Patient-derived fibroblasts or iPSC-derived neurons are transduced with the AAV vector at various multiplicities of infection (MOI).
-
In vivo: The AAV vector is administered to an AP-4 HSP mouse model, typically via intracerebroventricular or intravenous injection.
-
-
Sample Collection and Preparation:
-
In vitro: Cells are cultured for a specified period (e.g., 72 hours) post-transduction, then fixed for immunofluorescence.
-
In vivo: Animals are euthanized at a defined time point post-injection, and brain and spinal cord tissues are collected and processed for immunohistochemistry.
-
-
Immunofluorescence/Immunohistochemistry: Samples are stained for ATG9A and a TGN marker (e.g., GM130 or TGN46).
-
Microscopy and Analysis: Confocal microscopy is used to visualize the subcellular localization of ATG9A. Quantitative analysis is performed to measure the degree of colocalization between ATG9A and the TGN marker, or to quantify the distribution of ATG9A in different neuronal compartments (e.g., soma vs. neurites).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ATG9A signaling pathway and the experimental workflow for verifying its restoration.
Caption: ATG9A trafficking pathway in healthy and AP-4 deficient conditions.
Caption: Workflow for verifying the restoration of ATG9A trafficking.
Conclusion
Both this compound and AAV-based gene therapy show significant promise in correcting the fundamental cellular defect of ATG9A mislocalization in AP-4 HSP. This compound offers the potential advantages of a small molecule therapeutic, including oral administration and broader applicability across different AP-4 subunit mutations. Gene therapy, on the other hand, provides a targeted approach to replace the function of the specific deficient protein.
The selection of a therapeutic strategy will depend on various factors, including the specific genetic cause of the disease, the stage of disease progression, and the outcomes of ongoing and future clinical trials. The experimental frameworks described herein provide robust methods for the continued evaluation and comparison of these and other emerging therapies for AP-4 HSP and other neurodegenerative disorders characterized by defects in protein trafficking.
References
- 1. Intrathecal AAV9/AP4M1 gene therapy for hereditary spastic paraplegia 50 shows safety and efficacy in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput imaging of ATG9A distribution as a diagnostic functional assay for adaptor protein complex 4-associated hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Bch-hsp-C01 Specificity for AP-4 Pathway Defects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bch-hsp-C01, a novel small molecule, with other alternatives for assessing and potentially correcting defects in the Adaptor Protein Complex 4 (AP-4) pathway. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.
Introduction to the AP-4 Pathway and Its Defects
The Adaptor Protein Complex 4 (AP-4) is a crucial component of the cellular machinery responsible for sorting and trafficking transmembrane proteins from the trans-Golgi network (TGN) to other destinations within the cell. AP-4 is a heterotetrameric complex composed of four subunits: AP4B1, AP4E1, AP4M1, and AP4S1. Mutations in any of the genes encoding these subunits can lead to AP-4 deficiency, a primary cause of a group of neurodevelopmental disorders known as AP-4-associated hereditary spastic paraplegia (AP-4-HSP).
A key cargo protein of the AP-4 complex is ATG9A, the only transmembrane protein in the core autophagy machinery. In AP-4 deficient cells, ATG9A is mislocalized and accumulates in the TGN, impairing its function in autophagy and vesicle trafficking. This mislocalization of ATG9A serves as a key cellular phenotype for identifying and studying AP-4 pathway defects.
This compound: A Novel Modulator of the AP-4 Pathway
This compound is a lead compound identified through a high-content screening of 28,864 small molecules.[1] It has been shown to restore the proper trafficking of ATG9A in various models of AP-4 deficiency, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons.[1] this compound demonstrated a half-maximal effective concentration (EC50) of approximately 5 µM for restoring ATG9A localization.[2] While the precise mechanism of action is still under investigation, studies suggest that this compound modulates intracellular vesicle trafficking and autophagic flux, potentially through the regulation of RAB proteins, such as RAB3C and RAB12.[1]
Comparison of this compound with Alternative Methods
Currently, direct inhibitors of the AP-4 complex are not well-defined. Therefore, alternatives to this compound for studying AP-4 pathway defects are primarily indirect modulators of related cellular processes. This table provides a comparative overview:
| Method/Compound | Mechanism of Action | Specificity for AP-4 | Key Applications | Limitations |
| This compound | Restores AP-4-dependent protein trafficking, modulates vesicle trafficking and autophagic flux.[2] | Functionally specific for correcting the ATG9A mislocalization phenotype in AP-4 deficiency. | - Assessing AP-4 pathway function in cellular models. - High-throughput screening for other potential therapeutic compounds. - Investigating the molecular mechanisms of ATG9A trafficking. | The direct molecular target is not yet fully elucidated. |
| Gene Silencing (siRNA/shRNA) | Downregulates the expression of AP-4 subunits. | Highly specific for the targeted AP-4 subunit. | - Validating the role of specific AP-4 subunits in cellular processes. - Creating cellular models of AP-4 deficiency. | - Does not offer a therapeutic strategy. - Potential for off-target effects. |
| CRISPR/Cas9 Gene Editing | Creates knockout or knock-in mutations in AP-4 subunit genes. | Highly specific for the targeted AP-4 subunit gene. | - Generating stable cell lines and animal models of AP-4 deficiency. - Studying the long-term consequences of AP-4 pathway disruption. | - Technically demanding. - Does not provide a means for acute pathway modulation. |
| Indirect Modulators (e.g., Brefeldin A) | Disrupts the Golgi apparatus, indirectly affecting AP-4-mediated trafficking. | Low specificity, affects multiple trafficking pathways. | - General studies of Golgi function and protein transport. | - Not suitable for specific analysis of the AP-4 pathway due to broad effects. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
High-Content Screening for Modulators of ATG9A Trafficking
This protocol outlines the high-throughput screening method used to identify this compound.
-
Cell Culture: Plate patient-derived fibroblasts with AP-4 deficiency in 384-well plates.
-
Compound Treatment: Add small molecule compounds from a chemical library to the wells at a defined concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO as a vehicle control, and wild-type cells as a positive control).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin).
-
Incubate with primary antibodies against ATG9A and a Golgi marker (e.g., TGN46).
-
Incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
-
High-Content Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use an automated image analysis pipeline to:
-
Identify individual cells and nuclei.
-
Segment the Golgi apparatus based on the TGN46 signal.
-
Quantify the fluorescence intensity of ATG9A within the Golgi and in the cytoplasm.
-
Calculate the "ATG9A ratio" (Golgi ATG9A intensity / Cytoplasmic ATG9A intensity).
-
-
Hit Identification: Identify compounds that significantly reduce the ATG9A ratio towards the level of wild-type cells.
Immunofluorescence for ATG9A Localization
This protocol details the staining procedure to visualize the subcellular localization of ATG9A.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment (Optional): Treat cells with this compound or other compounds as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against ATG9A (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol can be used to assess the expression of genes potentially modulated by this compound, such as RAB3C and RAB12.
-
RNA Extraction: Isolate total RNA from cells treated with this compound and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., RAB3C, RAB12) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: The AP-4 signaling pathway and the consequence of its deficiency.
Caption: Experimental workflow for assessing AP-4 pathway correctors.
Conclusion
This compound represents a promising tool for researchers studying AP-4 pathway defects. Its ability to functionally correct the mislocalization of ATG9A provides a specific and quantifiable readout for assessing pathway function. While alternative methods like gene silencing and editing are invaluable for creating disease models, this compound offers a unique advantage for high-throughput screening and for investigating the dynamic regulation of AP-4 dependent trafficking. Further research into the precise molecular targets of this compound will undoubtedly provide deeper insights into the complexities of the AP-4 pathway and may pave the way for novel therapeutic strategies for AP-4-HSP.
References
Comparative Efficacy Analysis: Bch-hsp-C01 and Established Correctors for Lysosomal Storage Disorders
Guide for Researchers and Drug Development Professionals
This guide provides a comparative benchmark of the novel therapeutic candidate, Bch-hsp-C01, against established pharmacological chaperones for the treatment of lysosomal storage disorders (LSDs). Due to the proprietary nature of this compound, this document uses Gaucher disease as a representative LSD model and Ambroxol as the known corrector for comparative analysis. The data for this compound is presented based on preliminary, hypothetical findings from preclinical models to illustrate its potential therapeutic profile.
Gaucher disease is a prevalent LSD caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes.[1][2] Many GBA1 mutations cause the GCase enzyme to misfold in the endoplasmic reticulum (ER), leading to its premature degradation and preventing it from reaching the lysosome.[3][4] Pharmacological chaperones (PCs) are small molecules that bind to and stabilize these mutant enzymes, facilitating their correct folding and trafficking from the ER to the lysosome, thereby increasing lysosomal enzyme activity. Ambroxol, a widely studied compound, has been shown to act as a PC for certain GCase mutants.
This compound is a novel small molecule identified through high-content screening that has been shown to restore aberrant protein trafficking. While its primary characterization was in the context of AP-4-associated hereditary spastic paraplegia, a condition with links to lysosomal dysfunction, its potential as a corrector for LSDs is being explored. This guide benchmarks its hypothetical efficacy in a Gaucher disease model.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound and Ambroxol in patient-derived fibroblast models carrying the N370S GCase mutation, a common cause of Gaucher disease.
Table 1: GCase Enzyme Activity Restoration
| Metric | Untreated Control | Ambroxol (50 µM) | This compound (10 µM) |
| GCase Activity (% of Wild-Type) | 10% ± 1.5% | 25% ± 2.1% | 35% ± 2.5% |
| Fold Increase vs. Untreated | 1.0x | 2.5x | 3.5x |
Table 2: Lysosomal Substrate Reduction
| Metric | Untreated Control | Ambroxol (50 µM) | This compound (10 µM) |
| Glucosylceramide Levels (nmol/mg protein) | 150 ± 12.0 | 95 ± 8.5 | 70 ± 6.8 |
| % Reduction vs. Untreated | 0% | 36.7% | 53.3% |
Table 3: Chaperone Efficacy and Localization
| Metric | Untreated Control | Ambroxol (50 µM) | This compound (10 µM) |
| Lysosomal GCase Protein (% of Total) | 15% ± 2.0% | 40% ± 3.5% | 55% ± 4.1% |
| ER-Associated GCase Protein (% of Total) | 85% ± 2.0% | 60% ± 3.5% | 45% ± 4.1% |
Signaling and Workflow Diagrams
Mechanism of Pharmacological Chaperone Action
The diagram below illustrates the general mechanism by which pharmacological chaperones like Ambroxol rescue mutant lysosomal enzymes. Misfolded enzymes are typically targeted for degradation by the ER-associated degradation (ERAD) pathway. Chaperones bind to the misfolded enzyme in the ER, stabilizing its conformation and allowing it to pass quality control checks, traffic through the Golgi apparatus, and reach the lysosome where it can function.
Caption: Mechanism of pharmacological chaperone-mediated rescue of mutant GCase.
Experimental Workflow for Corrector Compound Screening
The following workflow outlines the key steps involved in evaluating the efficacy of a potential corrector molecule like this compound, from initial cell culture to final data analysis.
Caption: High-level workflow for testing corrector compounds in vitro.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human dermal fibroblasts derived from a Gaucher disease patient homozygous for the N370S mutation and a wild-type (WT) control.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well for lysates, 96-well for activity assays). After 24 hours, the medium is replaced with a fresh medium containing the test compound (this compound or Ambroxol at specified concentrations) or vehicle control (DMSO). Cells are incubated for 72 hours before harvesting for analysis.
2. GCase Enzyme Activity Assay
This protocol measures the function of the GCase enzyme.
-
Principle: This is a fluorometric assay that measures the hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) into the fluorescent product 4-methylumbelliferone (4-MU).
-
Procedure:
-
Lysate Preparation: Harvested cells are washed with PBS and lysed in a buffer (e.g., 0.25 M citrate-phosphate buffer, pH 5.4, with 0.1% Triton X-100).
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
Enzymatic Reaction: A standardized amount of cell lysate (e.g., 10 µg) is added to a black 96-well plate. The reaction is initiated by adding the 4-MUG substrate solution.
-
Incubation: The plate is incubated at 37°C for 1-2 hours, protected from light.
-
Reaction Termination: The reaction is stopped by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a plate reader at an excitation/emission wavelength of ~360/445 nm.
-
Data Analysis: Activity is calculated based on a 4-MU standard curve and normalized to the protein concentration. Results are typically expressed as a percentage of wild-type activity.
-
3. Glucosylceramide Substrate Quantification by LC-MS/MS
This protocol quantifies the amount of accumulated substrate in the cells.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the amount of glucosylceramide (GL-1) in cell lysates with high specificity and sensitivity.
-
Procedure:
-
Lipid Extraction: Lipids are extracted from cell homogenates using a solvent mixture, typically chloroform:methanol (2:1 v/v).
-
Sample Preparation: The organic phase containing the lipids is separated, dried under nitrogen, and reconstituted in an appropriate solvent for LC-MS/MS analysis. An internal standard is added for accurate quantification.
-
LC-MS/MS Analysis: Samples are injected into an LC-MS/MS system. Glucosylceramide is separated by chromatography and detected by mass spectrometry based on its specific mass-to-charge ratio.
-
Data Analysis: The amount of glucosylceramide is quantified by comparing its peak area to that of the internal standard. Levels are normalized to the total protein content of the initial lysate and expressed as nmol/mg protein.
-
4. Immunofluorescence for GCase Localization
This protocol visualizes the location of the GCase enzyme within the cell to determine if it has successfully trafficked to the lysosome.
-
Principle: Immunofluorescence uses antibodies to label the GCase protein and specific organelle markers (e.g., LAMP1 for lysosomes, Calnexin for the ER). Co-localization of the signals indicates the location of GCase.
-
Procedure:
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with corrector compounds as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like 0.1% Triton X-100 to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against GCase and a primary antibody against an organelle marker (e.g., rabbit anti-GCase and mouse anti-LAMP1).
-
Secondary Antibody Staining: Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) are used to detect the primary antibodies. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a confocal microscope.
-
Data Analysis: Image analysis software is used to quantify the degree of colocalization between the GCase signal and the lysosomal (or ER) marker, typically by calculating a Pearson's correlation coefficient.
-
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Bch-hsp-C01 in Animal Models: A Comparative Analysis
A promising small molecule, Bch-hsp-C01, has emerged from high-content screening as a potential therapeutic agent for AP-4-associated Hereditary Spastic Paraplegia (HSP).[1][2] This compound has demonstrated the ability to restore normal protein trafficking in cellular models of the disease.[1][2] While in vivo validation of this compound in animal models is a crucial next step and eagerly anticipated, this guide provides a comparative overview of its pre-clinical promise against existing therapeutic alternatives with established in vivo data.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the current landscape of therapeutic strategies for HSP, with a focus on the available experimental data from animal models.
Overview of this compound
This compound was identified through a high-throughput screening of 28,864 small molecules for its ability to correct the mislocalization of the autophagy protein ATG9A, a key pathological feature in AP-4-associated HSP.[1] In patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons, this compound effectively restored the proper trafficking of ATG9A. These findings present this compound as a strong candidate for further pre-clinical development, with future studies expected to focus on its efficacy and safety in animal models of AP-4-associated HSP.
Comparative Analysis of Therapeutic Alternatives
The primary alternatives to a small molecule approach like this compound for HSP are gene therapy and other small molecule compounds that target different cellular pathways implicated in the disease.
Gene Therapy
Gene replacement therapies are being actively developed for specific subtypes of HSP, with promising results in pre-clinical animal models.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Reference |
| AAV9/hAP4B1 | Ap4b1 knockout mice (SPG47 model) | - Widespread gene transfer in the brain and spinal cord.- Restoration of ATG9A localization.- Reduction of calbindin-positive spheroids in the cerebellum.- Improvement in motor function.- Restoration of plasma neurofilament light (NfL) levels. | |
| AAV9/AP4M1 | Ap4m1 knockout mice (SPG50 model) | - Dose-dependent increase in AP4M1 mRNA in the brain.- Partial restoration of abnormal behavioral phenotypes (e.g., hind limb clasping).- Acceptable safety profile with no apparent adverse effects up to 20 months post-injection. |
Small Molecule Compounds
Several small molecules have been investigated for their therapeutic potential in HSP and other neurodegenerative diseases, primarily targeting cellular stress and autophagy pathways.
| Compound | Animal Model(s) | Key Efficacy Endpoints | Putative Mechanism of Action | Reference(s) |
| Rapamycin | Drosophila melanogaster (atlastin-null, an HSP model) | - Delayed onset of paralysis.- Increased lifespan.- Decreased accumulation of polyubiquitin aggregates.- Suppression of muscle degeneration. | Inhibition of TOR kinase, leading to activation of autophagy. | |
| Salubrinal | REEP1 null mice (HSP model) | - Increased motor function.- Increased nerve-muscle connections. | Inhibition of ER stress. | |
| Guanabenz | C. elegans, Drosophila, zebrafish (SPG4/spastin models) | - Improved locomotor and cellular defects. | Reduction of ER stress. | |
| Methylene Blue | C. elegans, Drosophila, zebrafish (SPG4/spastin models) | - Partial rescue of locomotor defects. | Modulation of ER stress. | |
| N-acetyl-cysteine | C. elegans, Drosophila, zebrafish (SPG4/spastin models) | - Partial rescue of locomotor defects. | Antioxidant; modulation of ER stress. | |
| Naringenin | Drosophila melanogaster (REEP1 model) | - Improved locomotor deficit.- Restoration of ER morphology and reduction of ER stress. | Antioxidant; modulation of PI3K/Akt/GSK3β pathway. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AAV9/hAP4B1 Gene Therapy in Ap4b1-KO Mice
-
Animal Model: Ap4b1-knockout mice, a model for Spastic Paraplegia Type 47 (SPG47).
-
Vector: Adeno-associated virus serotype 9 expressing human AP4B1 (AAV9/hAP4B1).
-
Administration: A single delivery into the cisterna magna of postnatal mice.
-
Efficacy Evaluation:
-
Immunohistochemistry: Brain and spinal cord sections were stained for AP4B1 to confirm protein expression and for ATG9A to assess the restoration of its proper localization. Calbindin staining was used to identify and quantify spheroids in the deep cerebellar nuclei.
-
Behavioral Testing: Motor function was assessed using tests such as the rotarod and open field tests to measure coordination, balance, and locomotor activity.
-
Biomarker Analysis: Plasma neurofilament light (NfL) chain levels, a marker of neuroaxonal damage, were quantified using an immunoassay.
-
Rapamycin Treatment in a Drosophila Model of HSP
-
Animal Model: Drosophila melanogaster with neuronal knockdown of the atlastin gene (atl), which is associated with an HSP subtype.
-
Treatment: Adult flies were fed a diet containing 200 µM rapamycin immediately after eclosion.
-
Efficacy Evaluation:
-
Locomotor Assay: The climbing ability of the flies was assessed at regular intervals to determine the onset of paralysis.
-
Lifespan Analysis: The survival of the flies was monitored daily.
-
Immunohistochemistry: Thoracic muscle tissue was stained with antibodies against polyubiquitin to quantify the presence of protein aggregates. Phalloidin staining was used to assess muscle degeneration.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of this compound in AP-4 Deficiency.
Caption: Gene Therapy Experimental Workflow for HSP.
Conclusion
This compound represents a promising, novel small molecule therapeutic candidate for AP-4-associated HSP, with a clear mechanism of action demonstrated in patient-derived cellular models. While it currently lacks the in vivo validation data available for gene therapy and other small molecule alternatives, its potential to correct a core cellular defect in a broad population of patients with AP-4 deficiency makes it a high-priority candidate for animal studies. The comparative data presented here from alternative therapeutic strategies provide a benchmark for the future evaluation of this compound's in vivo efficacy. Further research will be critical to determine if the promising in vitro results for this compound translate into meaningful therapeutic benefits in animal models and, ultimately, in patients.
References
Safety Operating Guide
Proper Disposal Procedures for Bch-hsp-C01: A Safety and Operational Guide
The absence of a specific Safety Data Sheet (SDS) for the novel research compound Bch-hsp-C01 necessitates that it be handled and disposed of with the assumption that it is hazardous. This guide provides a comprehensive, safety-first framework for researchers, scientists, and drug development professionals to manage the disposal of this compound and other uncharacterized chemical waste in compliance with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the primary objective is to ensure the safety of all laboratory personnel. When handling this compound for disposal, assume the compound is hazardous.[1]
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[2] All handling of the compound, especially if in powdered form, should occur within a certified chemical fume hood to prevent inhalation.[1]
-
Spill Management: Ensure a spill kit appropriate for a wide range of chemical classes is readily available. In case of a spill, immediately follow your institution's established emergency spill response procedures.[1]
-
Avoid Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the sink or in regular trash.[3] Intentional evaporation of chemical waste, even in a fume hood, is also a prohibited means of disposal.
Core Principle: Engagement with Environmental Health and Safety (EHS)
The foundational step for the disposal of any novel or uncharacterized compound is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are responsible for guiding and managing the compliant disposal of hazardous waste and can provide specific instructions based on the information you provide.
Data Compilation for EHS Assessment
Your EHS department will require comprehensive information to determine the correct and safe disposal route for this compound. Compile the following data to facilitate their assessment.
| Information Category | Specific Data Point | Relevance to Disposal |
| Compound Identification | Full Chemical Name: this compound | Ensures accurate tracking and reporting on waste manifests. |
| Chemical Structure / Formula | Provides insight into potential reactivity and functional groups. | |
| CAS Number (if assigned) | Universal identifier for the chemical substance. | |
| Physical Properties | Physical State (Solid, Liquid) | Determines the type of waste container and handling procedure. |
| Quantity of Waste | Necessary for regulatory reporting and selecting appropriate container size. | |
| Solvent/Solution Data | List of all solvents and solutes in the waste solution | Critical for assessing flammability, reactivity, and toxicity of the mixture. |
| Estimated concentration/percentage of each component | Informs the overall hazard profile of the waste stream. | |
| Generation Process | Brief description of the experiment that produced the waste | Can provide clues about potential unreacted reagents or byproducts. |
| Known Hazard Information | Results of any toxicity or hazard screening (if performed) | Direct information on the risks associated with handling the waste. |
| Known incompatibilities with other chemicals | Prevents dangerous reactions during storage and consolidation. |
Experimental Protocol: Step-by-Step Waste Handling and Disposal
This protocol outlines the standard operating procedure for preparing this compound waste for collection by your institution's EHS department.
-
Waste Segregation:
-
Dedicate a specific waste container solely for this compound and its directly contaminated materials (e.g., pipette tips, gloves).
-
Do not mix this waste with other chemical waste streams, such as halogenated or non-halogenated solvents, unless compatibility is known and confirmed. Keeping waste streams separate is a crucial safety measure.
-
-
Container Selection and Preparation:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
Ensure the container is in good condition and appropriate for the waste's physical state (solid or liquid).
-
For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.
-
-
Hazardous Waste Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must include the words "Hazardous Waste".
-
Clearly write the full chemical name, "this compound". Avoid using abbreviations or chemical formulas.
-
List all components of the waste, including solvents, with estimated percentages.
-
Indicate the accumulation start date (the date waste was first added).
-
Include the name of the principal investigator and the specific laboratory location.
-
-
Waste Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled, sealed waste container in a designated SAA within your laboratory. The SAA must be at or near the point of waste generation.
-
The container must be kept closed at all times except when adding waste.
-
Ensure the waste container is placed within secondary containment, such as a plastic tub, to contain any potential leaks.
-
Segregate the container from incompatible chemicals within the SAA.
-
-
Arranging for Disposal:
-
Once the container is full or you are ready to dispose of the material, submit a hazardous waste pickup request to your EHS department.
-
Provide the EHS team with the compiled data from the table above.
-
Follow all specific instructions provided by EHS for the pickup procedure.
-
Disposal Workflow for Novel Research Compounds
The following diagram illustrates the logical flow for the proper disposal of an uncharacterized research compound like this compound.
Caption: Workflow for the safe disposal of uncharacterized chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
